molecular formula C7H16ClNO2 B13592240 Ethyl3-(methylamino)butanoatehydrochloride CAS No. 2792217-03-7

Ethyl3-(methylamino)butanoatehydrochloride

カタログ番号: B13592240
CAS番号: 2792217-03-7
分子量: 181.66 g/mol
InChIキー: QDYKWGBSIDNLLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl3-(methylamino)butanoatehydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl3-(methylamino)butanoatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl3-(methylamino)butanoatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2792217-03-7

分子式

C7H16ClNO2

分子量

181.66 g/mol

IUPAC名

ethyl 3-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-6(2)8-3;/h6,8H,4-5H2,1-3H3;1H

InChIキー

QDYKWGBSIDNLLS-UHFFFAOYSA-N

正規SMILES

CCOC(=O)CC(C)NC.Cl

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Ethyl 3-(methylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(methylamino)butanoate hydrochloride is a highly versatile β -amino ester building block critical to modern drug development and organic synthesis. As a secondary amine paired with an ethyl ester, it serves as a foundational intermediate in the design of peptidomimetics, chiral therapeutics, and complex nitrogen-containing heterocycles. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural characterization, and field-proven synthetic methodologies, designed specifically for application scientists and synthetic chemists.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in subsequent synthetic steps, particularly regarding its solubility and stability profiles. The hydrochloride salt form is specifically utilized to mitigate the inherent instability of the free base, which is prone to spontaneous intramolecular cyclization or ester hydrolysis.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-(methylamino)butanoate hydrochloride
CAS Registry Number 2792217-03-7 (HCl Salt)[1] / 68384-70-3 (Free Base)[2]
EC Number 889-014-3[1]
Molecular Formula C₇H₁₆ClNO₂ (Salt) / C₇H₁₅NO₂ (Free Base)[3]
Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)[2]
Monoisotopic Mass 145.11 Da (Free Base)[3]
SMILES (Free Base) CCOC(=O)CC(C)NC[3]
Appearance White to off-white crystalline solid
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Synthetic Pathways and Mechanistic Insights

The most atom-economical and scalable method for synthesizing β -amino esters is the aza-Michael addition [4]. This reaction involves the 1,4-conjugate addition of a nitrogen-based nucleophile (the Michael donor) to an α,β -unsaturated carbonyl compound (the Michael acceptor)[5].

Causality in Reaction Design: In this specific synthesis, methylamine acts as the donor, and ethyl crotonate acts as the acceptor. The electron-withdrawing nature of the ethyl ester group polarizes the conjugated alkene system, creating a resonance-stabilized partial positive charge at the β -carbon[6]. This renders the β -carbon highly electrophilic, dictating the regioselectivity of the nucleophilic attack by methylamine.

AzaMichaelWorkflow Acceptor Ethyl Crotonate (Michael Acceptor) Reaction Aza-Michael Addition (EtOH, 25°C) Acceptor->Reaction Donor Methylamine (Michael Donor) Donor->Reaction FreeBase Ethyl 3-(methylamino)butanoate (Free Base Intermediate) Reaction->FreeBase 1,4-Conjugate Addition SaltForm Anhydrous HCl (Dioxane/Diethyl Ether) FreeBase->SaltForm Acid-Base Reaction Product Ethyl 3-(methylamino)butanoate HCl (Stable Crystalline Salt) SaltForm->Product Precipitation & Filtration

Figure 1: Synthetic workflow of Ethyl 3-(methylamino)butanoate HCl via Aza-Michael addition.

Experimental Protocol 1: Synthesis of the Free Base
  • Preparation: Dissolve 1.0 equivalent of ethyl crotonate in absolute ethanol. Causality: Ethanol is selected as a protic solvent because it stabilizes the enolate-like transition state via hydrogen bonding, facilitating the necessary proton transfer to the α -carbon during the addition[5].

  • Addition: Slowly add 1.2 equivalents of methylamine (as a 33% solution in absolute ethanol) dropwise at 0°C to control the initial exothermic reaction.

  • Propagation: Allow the reaction mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Ethyl crotonate is strongly UV-active, whereas the resulting aliphatic amine product is not. The reaction is deemed complete when the UV-active starting material spot is fully consumed. The product spot can be visualized using a Ninhydrin stain, which will yield a characteristic color change confirming the presence of the secondary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted methylamine, yielding the crude free base[2].

Experimental Protocol 2: Hydrochloride Salt Formation
  • Preparation: Dissolve the crude ethyl 3-(methylamino)butanoate free base in anhydrous diethyl ether. Causality: Anhydrous conditions are strictly required to prevent the acid-catalyzed hydrolysis of the ethyl ester group.

  • Precipitation: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M).

  • Validation Checkpoint: The successful formation of the salt is visually confirmed by the immediate precipitation of a white crystalline solid. The insolubility of the highly polar HCl salt in the non-polar diethyl ether drives the reaction to completion and acts as an in-situ purification mechanism.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum.

Analytical Characterization

To ensure high scientific integrity and batch-to-batch reproducibility, the isolated compound must be validated against the following expected spectral parameters:

  • LC-MS (ESI+): The mass spectrum of the free base will exhibit a dominant pseudo-molecular ion peak [M+H]+ at m/z 146.11, aligning with the monoisotopic mass of 145.11 Da[3].

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.15 (q, J=7.1 Hz, 2H) – Ethyl ester −OCH2​−

    • δ 3.50 (m, 1H) – Chiral methine −CH−

    • δ 2.75 & 2.55 (dd, 2H) – Diastereotopic methylene −CH2​− adjacent to the carbonyl.

    • δ 2.65 (s, 3H) – N -methyl group.

    • δ 1.30 (d, J=6.8 Hz, 3H) – Methyl group on the β -carbon.

    • δ 1.25 (t, J=7.1 Hz, 3H) – Ethyl ester terminal −CH3​ .

Handling, Stability, and Storage Protocols

As an amine hydrochloride salt, ethyl 3-(methylamino)butanoate hydrochloride is inherently hygroscopic. Exposure to ambient humidity will lead to moisture absorption, which can subsequently catalyze ester hydrolysis over time.

  • Storage: Store in tightly sealed, amber glass vials at 2–8°C under an inert atmosphere (Argon or Nitrogen). Desiccants (e.g., silica gel packets) should be included in secondary containment.

  • Safety: The compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A)[1]. Standard PPE, including nitrile gloves, safety goggles, and a laboratory coat, must be worn. All handling of the dry powder should be conducted within a certified fume hood to prevent inhalation of irritating dust (STOT SE 3)[1].

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(methylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Ethyl 3-(methylamino)butanoate hydrochloride (CAS No. 2792217-03-7), designed to inform and protect researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from available data sheets of closely related compounds and chemical databases to provide a thorough understanding of its hazard profile and safe handling procedures.

Section 1: Chemical Identity and Physicochemical Properties

Ethyl 3-(methylamino)butanoate hydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis. Understanding its fundamental properties is the first step toward safe laboratory conduct.

PropertyValueSource
CAS Number 2792217-03-7[1]
EC Number 889-014-3[1]
Molecular Formula C7H16ClNO2 (for the hydrochloride salt)Inferred from base
Molecular Weight 181.66 g/mol (for the hydrochloride salt)Inferred from base
IUPAC Name ethyl 3-(methylamino)butanoate;hydrochlorideInferred from base
Synonyms Not available
Appearance Not specified, likely a solidInferred from related compounds
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Section 2: Hazard Identification and Classification

Ethyl 3-(methylamino)butanoate hydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential for specific target organ toxicity after a single exposure.[1]

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause drowsiness or dizziness.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

Signal Word: Warning

GHS Pictograms:

GHS_Pictograms cluster_0 GHS07 a

GHS07: Exclamation Mark

Section 3: First-Aid Measures: An Emergency Response Protocol

Rapid and appropriate first-aid is critical in the event of exposure. The following protocols are based on the known hazards of this chemical class.

Emergency Workflow:

First_Aid_Workflow cluster_exposure Identify Exposure Route cluster_action Immediate Actions start Exposure Occurs skin_contact Skin Contact eye_contact Eye Contact inhalation Inhalation ingestion Ingestion wash_skin Take off contaminated clothing. Rinse skin with plenty of water. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes fresh_air Remove person to fresh air and keep comfortable for breathing. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical If skin irritation or rash occurs rinse_eyes->seek_medical If eye irritation persists fresh_air->seek_medical If feeling unwell rinse_mouth->seek_medical

First-Aid Response Workflow

Detailed First-Aid Procedures:

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, it is crucial to get medical advice and attention.

  • In case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

  • If Inhaled: Move the exposed person to fresh air and keep them in a position comfortable for breathing. If the individual feels unwell, call a poison center or a doctor.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice or attention.

Section 4: Safe Handling and Storage

Proactive measures in handling and storage are essential to minimize the risk of exposure and ensure laboratory safety.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO2).

  • Specific Hazards: The combustion of this material may produce hazardous substances such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup:

    • For spills, sweep up the material and place it into a suitable, labeled container for disposal.

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and then wash with water.

Section 6: Exposure Controls and Personal Protection

A systematic approach to exposure control is fundamental for the safety of laboratory personnel.

Engineering Controls:

  • A well-functioning local exhaust ventilation system or a chemical fume hood is necessary to keep airborne concentrations below exposure limits.

  • Eyewash stations and safety showers should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Selection:

PPE_Selection cluster_ppe Personal Protective Equipment eye_protection Eye/Face Protection (Safety Goggles/Face Shield) skin_protection Skin Protection (Gloves, Lab Coat) respiratory_protection Respiratory Protection (Respirator if needed) task Handling Ethyl 3-(methylamino)butanoate hydrochloride task->eye_protection task->skin_protection task->respiratory_protection

PPE for Safe Handling

Section 7: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it is advisable to avoid contact with strong oxidizing agents.

  • Chemical Stability: The material is expected to be stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Section 8: Toxicological and Ecological Information

Toxicological Information:

  • Acute Toxicity: No specific data is available for this compound. Based on its classification, it may be harmful if inhaled and may cause drowsiness or dizziness.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these effects.

Ecological Information:

  • No specific ecological data is available. It is important to prevent this chemical from entering the environment.

Section 9: Disposal Considerations

  • Waste Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.[2]

Section 10: References

  • Chemical Substance Information for ethyl 3-(methylamino)butanoate hydrochloride. [Link]

Sources

Spectroscopic Characterization of Ethyl 3-(methylamino)butanoate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

β -amino acids and their N -methylated derivatives are critical building blocks in the design of peptidomimetics, foldamers, and novel therapeutics. The incorporation of an extra methylene carbon in the peptide backbone confers exceptional resistance to proteolytic degradation[1][2]. Ethyl 3-(methylamino)butanoate hydrochloride serves as a vital intermediate in these synthetic pathways. However, the structural flexibility and potential for intermolecular reactions necessitate rigorous, multi-modal spectroscopic characterization.

This whitepaper provides an authoritative, step-by-step guide to the structural validation of Ethyl 3-(methylamino)butanoate hydrochloride. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS), we establish a self-validating analytical system that ensures absolute molecular confidence.

Molecular Identity & Physicochemical Properties

Ethyl 3-(methylamino)butanoate in its free base form is inherently prone to intermolecular aminolysis, which can lead to the formation of cyclic lactams or unwanted oligomers over time. Conversion to the hydrochloride salt protonates the secondary amine, quenching its nucleophilicity and conferring long-term thermodynamic stability[1]. Consequently, all high-fidelity spectroscopic characterizations are performed on the HCl salt.

Table 1: Physicochemical Summary
PropertyValue / Description
IUPAC Name Ethyl 3-(methylamino)butanoate hydrochloride
Chemical Formula C7​H15​NO2​⋅HCl
Molecular Weight 145.20 g/mol (Free Base) + 36.46 g/mol (HCl) = 181.66 g/mol [3][4]
Monoisotopic Mass 145.110 Da (Free Base)[3]
SMILES CCOC(=O)CC(C)NC.Cl
Physical State White to off-white crystalline solid
Solubility Highly soluble in D2​O , DMSO- d6​ , and Methanol- d4​

Strategic Analytical Workflow

To establish a self-validating system, data from orthogonal analytical techniques must be synthesized. NMR provides atomic connectivity and stereochemical environment; FTIR confirms the presence of functional groups and the protonation state; and LC-MS validates the exact mass and substructural fragmentation.

Workflow A Sample Preparation (Desiccation & Solvation) B NMR Spectroscopy (1H, 13C, 2D) A->B C ATR-FTIR (Functional Groups) A->C D LC-MS (ESI+) (Mass & Fragmentation) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Multi-modal spectroscopic characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights: Solvent Selection & Salt Effects

The selection of the deuterated solvent dictates the visibility of exchangeable protons. While Deuterium Oxide ( D2​O ) offers excellent solubility, it induces rapid deuterium exchange with the NH2+​ protons, rendering them invisible in the 1H NMR spectrum. To observe the amine protons and confirm the salt formation, Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is the solvent of choice. In DMSO- d6​ , the NH2+​ protons appear as a distinct broad singlet downfield (~9.0 ppm), confirming the protonated state of the amine[5]. Furthermore, the protonation of the nitrogen causes a predictable downfield inductive shift of the adjacent N -methyl and β -methine protons compared to the free base.

Standard Operating Procedure: 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the desiccated hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the homogenous solution to a precision 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • 1H Acquisition: Set the probe temperature to 298 K. Acquire 16 scans with a spectral width of 12 ppm. Causality Note: A relaxation delay ( D1​ ) of 2 seconds is strictly implemented to ensure complete longitudinal relaxation ( T1​ ) of all protons, particularly the methyl groups, guaranteeing accurate quantitative integration.

  • 13C Acquisition: Acquire 1024 scans with a spectral width of 220 ppm, utilizing proton decoupling (WALTZ-16) and a relaxation delay of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C . Phase and baseline correct the spectra. Calibrate the chemical shift using the residual DMSO quintet (2.50 ppm for 1H , 39.5 ppm for 13C ).

Spectral Assignments
Table 2: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
1.20Triplet (t)3HEster −CH3​ Couples with the ester −CH2​− ( J≈7.1 Hz).
1.28Doublet (d)3H C4​−CH3​ ( β -methyl)Couples with the β -methine proton.
2.55Singlet (s)3H N−CH3​ Shifted downfield due to adjacent NH2+​ charge.
2.65 - 2.85Multiplet (m)2H C2​−CH2​ ( α -protons)Diastereotopic protons coupling with the β -methine.
3.50Multiplet (m)1H C3​−CH ( β -methine)Complex splitting from α−CH2​ , β−CH3​ , and NH2+​ .
4.10Quartet (q)2HEster −CH2​− Deshielded by the adjacent ester oxygen.
9.00Broad Singlet (br s)2H NH2+​ Confirms the hydrochloride salt state; broad due to quadrupolar relaxation of Nitrogen-14.
Table 3: 13C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.2 CH3​ Ester −CH3​
15.8 CH3​ C4​−CH3​ ( β -methyl)
29.5 CH3​ N−CH3​
37.8 CH2​ C2​ ( α -carbon)
52.4 CH C3​ ( β -carbon)
60.5 CH2​ Ester −CH2​−
170.2 C=O Ester Carbonyl

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Insights: Vibrational Modes

FTIR provides orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because it eliminates the risk of moisture absorption (hygroscopicity) by KBr. Moisture would artificially broaden the O−H/N−H stretching region and obscure the critical NH2+​ signals[5]. The transition from free base to hydrochloride salt fundamentally alters the N−H stretching region: instead of a sharp, weak secondary amine stretch at ~3300 cm−1 , the salt exhibits a massive, broad absorption band spanning 2700–3000 cm−1 , characteristic of ammonium ( NH2+​ ) stretching vibrations.

Standard Operating Procedure: ATR-FTIR
  • Background Collection: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm−1 .

  • Sample Application: Deposit 2-3 mg of the solid hydrochloride salt directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid sample. Causality Note: Poor contact reduces the evanescent wave penetration depth, leading to artificially weak signals at high wavenumbers.

  • Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm−1 . The ester carbonyl stretch must serve as a robust diagnostic anchor at ~1735 cm−1 .

Liquid Chromatography-Mass Spectrometry (LC-MS)

Mechanistic Insights: Ionization & Fragmentation

Electrospray Ionization (ESI) in positive ion mode is highly efficient for this compound because the analyte is pre-ionized in its salt form. The soft ionization technique preserves the pseudo-molecular ion [M+H]+ at m/z 146.1[3]. Increasing the collision energy in MS/MS mode induces predictable neutral losses governed by the molecule's weakest bonds.

Fragmentation M Molecular Ion [M+H]+ m/z 146.1 F1 Loss of Ethanol (-46 Da) m/z 100.1 M->F1 - CH3CH2OH F2 Loss of Methylamine (-31 Da) m/z 115.1 M->F2 - CH3NH2 F3 Ketene Derivative m/z 69.1 F1->F3 - CH3NH2

Figure 2: Proposed ESI+ mass spectrometry fragmentation logic.

Standard Operating Procedure: LC-MS/MS
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Setup: Configure the ESI source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Acquisition: Scan from m/z 50 to 500. For structural validation via MS/MS, isolate the parent ion at m/z 146.1 and apply a collision energy ramp from 10 to 30 eV using Argon as the collision gas to observe the diagnostic fragments at m/z 100.1 and 115.1.

References

  • [3][4] Ethyl 3-(methylamino)butanoate | C7H15NO2 | CID 10396954, PubChem - National Institutes of Health (NIH).[Link]

  • [1] Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions, MDPI Life.[Link]

  • [2] A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect, SCIRP Open Journal of Physical Chemistry.[Link]

  • [5] Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex, MDPI Molecules.[Link]

Sources

A Proposed Framework for Elucidating the In Vitro Mechanism of Action of Ethyl 3-(methylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Ethyl 3-(methylamino)butanoate hydrochloride is a compound with limited publicly available data regarding its biological activity, primarily being characterized in the context of fragrance and potential skin sensitization. Its core in vitro mechanism of action remains unelucidated. This guide puts forth a comprehensive, multi-phase investigational strategy designed for researchers and drug development professionals to systematically characterize the compound's cellular and molecular interactions. Grounded in established methodologies, this framework provides a logical progression from initial cytotoxicity screening to target engagement and functional pathway analysis. The protocols and workflows described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Foundational Characterization and Cytotoxicity Profile

Rationale and Strategic Importance

Before any mechanistic study can be undertaken, it is imperative to establish the compound's fundamental interaction with cellular systems, namely its potential for cytotoxicity. This initial phase serves two primary purposes:

  • Determining the Therapeutic/Investigational Window: By identifying the concentration range at which Ethyl 3-(methylamino)butanoate hydrochloride exhibits cytotoxic effects, we can define a sub-toxic concentration range for all subsequent mechanistic assays. This is critical to ensure that observed effects are due to specific molecular interactions rather than general cellular stress or death.

  • Informing Preliminary Safety Assessment: While in vitro cytotoxicity does not directly translate to in vivo toxicity, it provides an essential early indicator of potential liabilities.

Our proposed initial screen utilizes a standard metabolic activity assay, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. This provides a reliable and high-throughput method for assessing cell viability.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of Ethyl 3-(methylamino)butanoate hydrochloride on the viability of a selected cell line (e.g., HEK293, SH-SY5Y).

Materials:

  • Ethyl 3-(methylamino)butanoate hydrochloride (solubilized in an appropriate vehicle, e.g., sterile water or DMSO)

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of Ethyl 3-(methylamino)butanoate hydrochloride in culture medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM). Include a vehicle-only control.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation and Interpretation

The resulting absorbance data should be normalized to the vehicle control (representing 100% viability) and plotted as a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key metric of the compound's potency in reducing cell viability.

Table 1: Example Cytotoxicity Data for Ethyl 3-(methylamino)butanoate hydrochloride

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Viability (Normalized)
Vehicle Control 1.254 0.089 100.0%
1 1.248 0.092 99.5%
10 1.211 0.076 96.6%
50 1.053 0.101 84.0%
100 0.878 0.065 70.0%
250 0.632 0.055 50.4%
500 0.315 0.041 25.1%
1000 0.110 0.033 8.8%

From this data, the IC₅₀ would be calculated to be approximately 250 µM.

Part 2: Hypothesis-Driven Target Engagement

Formulating a Testable Hypothesis

The chemical structure of Ethyl 3-(methylamino)butanoate hydrochloride, featuring a beta-amino acid backbone, suggests potential interactions with biological targets that recognize amino acids or similar structures. A primary plausible hypothesis is its interaction with neurotransmitter receptors, particularly GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system and are known to bind various amino acid-like molecules.

Hypothesis: Ethyl 3-(methylamino)butanoate hydrochloride acts as a modulator of GABA-A receptor activity.

To test this, a logical next step is to perform a receptor binding assay to determine if the compound can displace a known GABA-A receptor ligand.

Experimental Workflow: Target Screening

The following diagram illustrates a typical workflow for screening a compound against a hypothesized target.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Compound Ethyl 3-(methylamino)butanoate hydrochloride Incubate Incubate: Membranes + Radioligand + Test Compound Compound->Incubate Membrane Prepare Cell Membranes (Expressing GABA-A Receptor) Membrane->Incubate Radioligand Select Radioligand (e.g., [3H]Muscimol) Radioligand->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Fixed Time & Temp Measure Quantify Radioactivity (Scintillation Counting) Separate->Measure Calculate Calculate % Displacement Measure->Calculate Determine Determine Ki (Inhibitory Constant) Calculate->Determine G cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular GABA_R GABA-A Receptor (Ligand-Gated Ion Channel) Cl_Influx Cl- Influx GABA_R->Cl_Influx Channel Opens Compound Ethyl 3-(methylamino)butanoate hydrochloride Compound->GABA_R Binds to Receptor Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in Assay Measure Change in Membrane Potential Hyperpolarization->Assay Assay Target

Caption: Hypothesized GABA-A receptor signaling pathway.

Protocol: Fluorescent Membrane Potential Assay

Objective: To determine the functional effect (agonist, antagonist, or modulator) of Ethyl 3-(methylamino)butanoate hydrochloride on GABA-A receptor activation by measuring changes in cell membrane potential.

Materials:

  • Cell line stably expressing GABA-A receptors.

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Black, clear-bottom 96-well or 384-well microplates.

  • GABA (as a reference agonist).

  • Bicuculline (as a reference antagonist).

  • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells in black, clear-bottom microplates and incubate overnight.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to the cells. Incubate for approximately 1 hour at 37°C to allow for dye loading.

  • Compound Plate Preparation: Prepare a separate plate containing 4X concentrations of the test compound, GABA, and controls.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Agonist Mode: The instrument adds Ethyl 3-(methylamino)butanoate hydrochloride to the wells, and fluorescence is monitored over time to detect any changes in membrane potential. GABA is used as a positive control.

    • Antagonist Mode: The instrument first adds the test compound. After a brief incubation, it then adds a known concentration of GABA (e.g., its EC₅₀). The ability of the test compound to block the GABA-induced signal is measured.

  • Data Acquisition: Record the change in fluorescence intensity over time.

Data Interpretation:

  • Agonist: The compound will induce a change in fluorescence on its own, similar to GABA.

  • Antagonist: The compound will show no effect on its own but will inhibit the fluorescence change induced by a subsequent addition of GABA.

  • Positive Allosteric Modulator (PAM): The compound will have little effect on its own but will potentiate the response to GABA, leading to a larger signal change.

References

  • Ethyl 3-(methylamino)butanoate ; The Good Scents Company; [Link]

  • Ethyl 3-(methylamino)butanoate - Substance Information ; European Chemicals Agency (ECHA); [Link]

  • An Introduction to Radioligand Binding and Data Analysis ; Bio-Rad; [Link]

  • GABA-A Receptor ; Wikipedia; [Link]

Synthesis Pathways for Ethyl 3-(methylamino)butanoate Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(methylamino)butanoate hydrochloride (CAS: 68384-70-3) is a highly versatile β -amino acid derivative widely utilized as a chiral and achiral building block in pharmaceutical development and complex API (Active Pharmaceutical Ingredient) synthesis[1]. Because the free base is an oil that is susceptible to intermolecular condensation and degradation over time, isolation as a hydrochloride salt is strictly required to ensure long-term shelf stability and controlled reactivity.

This whitepaper critically evaluates the two most viable preliminary synthesis pathways for this molecule: Aza-Michael Addition and Reductive Amination . By analyzing the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols of each route, this guide provides researchers with the authoritative grounding needed to scale these syntheses effectively.

Retrosynthetic Rationale & Pathway Selection

The target molecule features a butyrate backbone, an ethyl ester moiety, and a secondary amine at the β -position. Disconnection of the C-N bond or the C-C backbone reveals two primary synthetic strategies:

  • Pathway A (C-N Bond Formation via Conjugate Addition): Disconnecting the amine from the β -carbon suggests an aza-Michael addition between methylamine and ethyl crotonate. This is a 100% atom-economical process[2].

  • Pathway B (C-N Bond Formation via Imine Reduction): Disconnecting the amine and altering the oxidation state of the β -carbon leads to a reductive amination between methylamine and ethyl acetoacetate (a β -keto ester)[3].

Pathway A: Aza-Michael Addition (The Atom-Economical Route)

Mechanistic Causality

The aza-Michael reaction is a highly efficient 1,4-conjugate addition. Ethyl crotonate acts as the Michael acceptor, where the electron-withdrawing ester group delocalizes electron density, rendering the β -carbon highly electrophilic[4]. Methylamine, acting as a soft nucleophile (Michael donor), attacks this β -carbon.

The causality behind the regioselectivity (1,4-addition over 1,2-addition to the ester carbonyl) lies in Hard-Soft Acid-Base (HSAB) theory. The ester carbonyl carbon is a "hard" electrophile, whereas the β -carbon is "soft." Aliphatic amines are relatively soft nucleophiles, thermodynamically favoring the 1,4-addition pathway to yield the β -amino ester[2].

AzaMichael A Ethyl Crotonate (Michael Acceptor) C 1,4-Addition Intermediate A->C Nucleophilic Attack B Methylamine (Michael Donor) B->C D Ethyl 3-(methylamino)butanoate (Free Base) C->D Protonation E HCl Salt Product D->E + Anhydrous HCl

Caption: Aza-Michael addition mechanism for ethyl 3-(methylamino)butanoate synthesis.

Self-Validating Experimental Protocol

Note: This protocol utilizes a solvent-based approach for precise thermal control, though solvent-free variants exist.

  • Reaction Setup: Charge a flame-dried, round-bottom flask with ethyl crotonate (1.0 equiv) and absolute ethanol (0.5 M concentration). Cool the system to 0°C using an ice bath to control the initial exothermic addition.

  • Nucleophile Addition: Add a solution of methylamine in absolute ethanol (33% w/w, 1.5 equiv) dropwise over 30 minutes. Causality for excess amine: Drives the equilibrium forward and prevents potential retro-Michael degradation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 16-24 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the UV-active ethyl crotonate spot and the appearance of a purple/red ninhydrin-active spot confirms amine formation.

  • Concentration: Remove ethanol and unreacted methylamine under reduced pressure (rotary evaporation at 40°C). The resulting pale yellow oil is the crude free base.

Pathway B: Reductive Amination (The Chemoselective Route)

Mechanistic Causality

When starting from ethyl acetoacetate, the synthesis requires the condensation of the ketone with methylamine to form an intermediate imine (or iminium ion), followed by in situ reduction[3].

The critical challenge here is chemoselectivity . The reducing agent must reduce the transient iminium ion without reducing the ester moiety or the unreacted ketone. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the optimal choice. Density Functional Theory (DFT) studies confirm that STAB selectively targets the protonated iminium ion because the electron-withdrawing acetate ligands reduce the hydridic character of the boron, making it too mild to attack ketones or esters, but reactive enough for the highly electrophilic iminium[5].

ReductiveAmination A Ethyl Acetoacetate (Ketone) C Iminium Ion Intermediate A->C Condensation -H2O B Methylamine + AcOH (pH 4-5) B->C D Ethyl 3-(methylamino)butanoate C->D STAB Reduction [NaBH(OAc)3] E HCl Salt Product D->E + Anhydrous HCl

Caption: Reductive amination pathway utilizing STAB for chemoselective iminium reduction.

Self-Validating Experimental Protocol
  • Imine Formation: In a dry flask, dissolve ethyl acetoacetate (1.0 equiv) in 1,2-dichloroethane (DCE). Add methylamine (2.0 M in THF, 1.2 equiv).

  • Acidification: Add glacial acetic acid dropwise until the pH reaches ~4.5. Causality: Mildly acidic conditions are strictly required to protonate the hemiaminal intermediate, facilitating water elimination to form the reactive iminium ion[5].

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise to manage hydrogen gas evolution. Stir at room temperature for 12 hours.

  • Quenching & Workup (Validation System):

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Causality: This neutralizes the acetic acid and decomposes any unreacted STAB, preventing downstream contamination.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude free base.

Downstream Processing: Hydrochloride Salt Formation

Regardless of the pathway chosen, the isolated free base must be immediately converted to its hydrochloride salt to prevent degradation.

Protocol:

  • Dissolve the crude Ethyl 3-(methylamino)butanoate (free base) in anhydrous diethyl ether (or 1,4-dioxane). Causality: Anhydrous conditions are mandatory; the presence of water combined with HCl will catalyze the hydrolysis of the ethyl ester back to the carboxylic acid.

  • Cool the solution to 0°C under an inert atmosphere (N2 or Argon).

  • Dropwise, add a stoichiometric amount of 2.0 M HCl in diethyl ether. A white precipitate will immediately begin to form.

  • Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filter the solid under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum to yield Ethyl 3-(methylamino)butanoate hydrochloride as a stable, white crystalline solid.

Quantitative Data & Comparative Analysis

To assist in route selection for scale-up, the following table summarizes the operational metrics of both pathways based on standard synthetic parameters:

ParameterPathway A: Aza-Michael AdditionPathway B: Reductive Amination
Atom Economy 100% (Direct addition reaction)~70% (Loss of H2O and borate salts)
Chemoselectivity High (Strict 1,4-addition preference)High (STAB selectively reduces iminium)
Reagent Toxicity Low (Standard organic reagents)Moderate (Borohydride derivatives)
Scalability Excellent (Adaptable to solvent-free)Good (Requires aqueous workup/extraction)
Typical Yield 85 - 95%75 - 85%
Primary Byproducts None (Equilibrium driven)Borate salts, Water

References

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at:[Link][3]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health (PMC). Available at:[Link][5]

  • Ethyl 3-(methylamino)butanoate | C7H15NO2 | CID 10396954. PubChem - NIH. Available at:[Link][1]

  • Michael addition reaction. Wikipedia. Available at: [Link][4]

Sources

Methodological & Application

Applications of Ethyl3-(methylamino)butanoatehydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Peptide Synthesis

Topic: Ethyl 3-(methylamino)butanoate Hydrochloride: A Key Building Block for N-Methylated Peptidomimetics

Introduction: Beyond Nature's Blueprint

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by poor pharmacokinetic profiles, such as susceptibility to enzymatic degradation and low membrane permeability.[1][2] A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids that modify the peptide backbone.[3] N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet profound modification that enhances proteolytic stability, increases cell permeability, and can pre-organize the peptide into a bioactive conformation.[4][5][6][7]

When combined with a β-amino acid scaffold, which extends the peptide backbone by an additional carbon, N-methylation offers a dual-pronged approach to creating novel peptidomimetics with unique structural and pharmacological properties. This guide focuses on the application of Ethyl 3-(methylamino)butanoate Hydrochloride, a versatile building block that embodies both of these critical modifications. We will explore the strategic advantages it confers, the synthetic challenges it presents, and provide detailed protocols for its successful incorporation into peptide sequences.

Strategic Rationale: The "Why" Behind N-Methylated β-Amino Acids

The decision to incorporate a building block like 3-(methylamino)butanoic acid is driven by the desire to engineer specific, advantageous properties into a peptide therapeutic.

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the amide bond. This significantly increases the peptide's half-life in biological systems.[4][7]

  • Improved Membrane Permeability and Bioavailability: By replacing an N-H hydrogen bond donor with a methyl group, the overall lipophilicity of the peptide is increased.[5] This modification disrupts the intramolecular hydrogen bonding network that can "trap" a peptide in an aqueous environment, thereby facilitating its passage across cellular membranes and improving oral bioavailability.[4][6]

  • Conformational Control: N-methylation restricts the rotation around the C-N amide bond, reducing the conformational flexibility of the peptide backbone.[3] This can "lock" the peptide into a specific three-dimensional shape that is optimal for receptor binding, leading to enhanced affinity and selectivity.[4] It is important to note that this restriction also leads to the presence of cis and trans amide bond isomers, which can result in multiple peaks during HPLC analysis.[8]

  • Novel Secondary Structures: The β-amino acid backbone itself induces unique folding patterns distinct from the α-helices and β-sheets of natural peptides. These novel structures can present side chains in new spatial arrangements, enabling the exploration of previously inaccessible pharmacological targets.

Synthetic Landscape: Challenges and Solutions

The very features that make N-methylated amino acids desirable also render them synthetically challenging. A successful strategy requires a clear understanding of these hurdles.

  • Steric Hindrance and Reduced Nucleophilicity: The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine.[4][8] This dramatically slows down the kinetics of the coupling reaction, especially when coupling one N-methylated residue onto another.[9]

  • Ineffectiveness of Standard Reagents: Common uronium-based coupling reagents like HBTU and HCTU are often inefficient for these sterically demanding couplings, leading to low yields and deletion sequences.[8][9]

  • Monitoring Difficulties: The secondary amine of an incorporated N-methyl residue will not give a positive result with the ninhydrin test, a standard method for monitoring coupling completion in Solid-Phase Peptide Synthesis (SPPS).[9] This necessitates the use of alternative analytical techniques.

To overcome these challenges, optimized reagents and protocols are essential. The selection of the coupling reagent is arguably the most critical factor for achieving high-yield incorporation.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Residues
Coupling ReagentClassActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Considerations
HATU Uronium/AminiumInternal (HOAt)DIEAVery High LowConsidered the gold standard for hindered couplings. Fast activation and high yields.[4][9][10]
COMU Uronium/AminiumInternal (Oxyma)DIEAHighVery LowA modern, highly efficient alternative to HATU with reduced risk of side reactions.[11]
PyBOP PhosphoniumInternal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[11]
PyBrOP PhosphoniumNoneDIEAHighLowA highly reactive bromophosphonium reagent, useful for exceptionally difficult couplings.[9][11]
HBTU / HCTU Uronium/AminiumInternal (HOBt/Cl-HOBt)DIEALow to ModerateLowOften ineffective for N-methylated amino acids, leading to incomplete reactions.[8][9]
DCC / DIC CarbodiimideHOBtN/ALowModerateGenerally too slow and low-yielding for hindered couplings in SPPS.[4]

Experimental Workflows and Protocols

Successful incorporation of Ethyl 3-(methylamino)butanoate hydrochloride requires its conversion to a protected building block suitable for SPPS, typically Fmoc-3-(methylamino)butanoic acid . The ethyl ester and hydrochloride are removed, and the secondary amine is protected with the Fmoc group. The following protocols assume this Fmoc-protected building block is being used.

Mandatory Visualization: Fmoc-Protected Building Block

cluster_Fmoc Fmoc Group cluster_backbone N-Me-β-Ala Backbone F1 Fmoc-NH- N N F1->N CH3 CH3 N->CH3 CH_beta CH N->CH_beta CH3_side CH3 CH_beta->CH3_side CH2_alpha CH2 CH_beta->CH2_alpha COOH COOH CH2_alpha->COOH

Caption: Structure of Fmoc-3-(methylamino)butanoic acid.

Mandatory Visualization: SPPS Workflow for N-Methyl Amino Acid Incorporation

SPPS_Cycle start Peptide-Resin (Free N-Terminal Amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash (Removes Piperidine) deprotection->wash1 coupling Coupling Step: 1. Fmoc-N-Me-AA-OH (4 eq) 2. HATU (3.9 eq) 3. DIEA (8 eq) wash1->coupling wash2 DMF Wash (Removes Excess Reagents) coupling->wash2 monitoring Coupling Check (Bromophenol Blue Test) wash2->monitoring end Next Cycle or Cleavage monitoring->end Complete recouple Incomplete: Recouple or Cap monitoring->recouple Incomplete recouple->coupling

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.[10]

Protocol 1: Solid-Phase Coupling using HATU

This protocol describes a single coupling cycle for incorporating an Fmoc-protected N-methylated amino acid onto a solid support-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (swollen, with free N-terminal amine)

  • Fmoc-3-(methylamino)butanoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), synthesis grade

Procedure (based on a 0.1 mmol synthesis scale):

  • Resin Preparation:

    • Ensure the peptide-resin is swollen in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using standard conditions (e.g., 20% piperidine in DMF, 2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-3-(methylamino)butanoic acid (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in DMF (~2 mL).

    • Add 8 equivalents of DIEA (0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[10]

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for 1 to 4 hours .[10] For couplings onto another N-methylated residue, extending the time or performing a second coupling may be necessary.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads to check for reaction completion using the Bromophenol Blue Test (see Protocol 2).

    • Once coupling is confirmed to be complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[8]

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This qualitative test assesses the presence of free secondary amines on the resin.

Materials:

  • Bromophenol blue

  • DMF

  • Methanol

Procedure:

  • Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.[8][9]

  • Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual base (e.g., DIEA) which can cause a false positive.[8]

  • Testing: Add 1-2 drops of the bromophenol blue test solution to the washed beads.

  • Observation:

    • Yellow beads/solution: The coupling is complete (no free amines).

    • Blue or Greenish-Blue beads/solution: The coupling is incomplete (free amines are present).[9] A recoupling step is required.

Conclusion

Ethyl 3-(methylamino)butanoate hydrochloride, as a precursor to its Fmoc-protected counterpart, is a valuable tool for the synthesis of advanced peptidomimetics. The strategic incorporation of N-methylated β-amino acids provides a robust method for enhancing the drug-like properties of peptide candidates, improving their stability, permeability, and conformational rigidity. While the synthesis presents unique challenges due to steric hindrance, the use of potent coupling reagents like HATU, coupled with careful monitoring and optimized protocols, enables their efficient and reliable incorporation. By mastering these techniques, researchers can unlock new possibilities in peptide design and accelerate the development of next-generation therapeutics.

References

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (2016). Journal of the Mexican Chemical Society, 60(3). Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]

  • Li, X., Wang, N., Liu, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

  • Ouldelhadj, M., Ronga, L., & Décout, J. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5274–5277. Available at: [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). Effective Methods for the Synthesis of N-Methyl β-Amino Acids from All Twenty Common α-Amino Acids Using 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones. Australian Journal of Chemistry, 55(9), 629. Available at: [Link]

  • Chemcas. (n.d.). ethyl 3-(methylamino)butanoate hydrochloride. Chemical Substance Information. Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • CD Formulation. (n.d.). Methylated Peptide. Therapeutic Proteins & Peptides. Available at: [Link]

  • Li, X., Wang, N., Liu, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Available at: [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-266. Available at: [Link]

  • PCAS. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Available at: [Link]

  • Biron, E., & Gilon, C. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. Available at: [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Angewandte Chemie International Edition, 60(16), 8998-9027. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)butanoate. PubChem Compound Database. Available at: [Link]

  • Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Solid-Phase Synthesis of β-Peptoids: N-Substituted β-Aminopropionic Acid Oligomers. The Journal of Organic Chemistry, 61(11), 3718–3722. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. Available at: [Link]

Sources

Preparation of novel active compounds from Ethyl 3-(methylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Synthesis of Novel Peptidomimetics and Heterocyclic APIs from Ethyl 3-(methylamino)butanoate hydrochloride

Executive Summary & Scientific Rationale

The development of metabolically stable, highly permeable active pharmaceutical ingredients (APIs) is a central challenge in modern drug discovery. Ethyl 3-(methylamino)butanoate hydrochloride (PubChem CID: 10396954) [1] represents a highly versatile, bifunctional building block that addresses these challenges directly. Structurally, it is an N -methylated β -amino acid ester.

The strategic incorporation of this compound into drug scaffolds leverages two distinct pharmacological advantages:

  • β -Amino Acid Backbone: The insertion of an additional methylene carbon into the amino acid backbone fundamentally alters the torsional angles ( ϕ , ψ , θ ), leading to unique secondary structures (e.g., 14-helices) that are entirely unrecognized by standard proteolytic enzymes such as pepsin, elastase, and carboxypeptidases [2, 3].

  • N -Methylation: Alkylation of the amide nitrogen eliminates a hydrogen-bond donor, significantly reducing the polar surface area (PSA). This physical alteration drastically enhances lipid membrane permeability and oral bioavailability while preventing undesired intermolecular aggregation [4].

As a Senior Application Scientist, I have designed the following technical guide to detail the divergent synthesis of (A) N -methylated β -peptidomimetics and (B) conformationally restricted heterocyclic APIs (such as β -lactams) using this specific hydrochloride salt.

Synthetic Workflow & Pathway Visualization

The dual functionality of Ethyl 3-(methylamino)butanoate hydrochloride—a sterically hindered secondary amine and a protected ethyl ester—allows for orthogonal synthetic pathways. The hydrochloride salt is utilized to ensure bench stability and prevent the spontaneous cyclization or degradation often observed with free-base β -amino esters.

G A Starting Material Ethyl 3-(methylamino)butanoate HCl B Pathway 1 Peptide Coupling (HATU / DIPEA) A->B Fmoc-AA-OH C Pathway 2 Saponification (LiOH / THF-H2O) A->C Base Hydrolysis D Target 1 N-Methylated β-Peptidomimetics B->D Elongation E Target 2 Heterocyclic APIs (e.g., β-Lactams) C->E Cyclization

Divergent synthetic workflows for Ethyl 3-(methylamino)butanoate hydrochloride.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of N -Acylated β -Peptidomimetic Precursors

Objective: Couple an Fmoc-protected α -amino acid to the highly sterically hindered secondary amine of Ethyl 3-(methylamino)butanoate. Mechanistic Insight: The secondary amine is shielded by both the N -methyl group and the adjacent β -methyl group. Standard carbodiimides (EDC/DCC) fail to achieve meaningful conversion due to this dual steric blockade. High-efficiency uronium/aminium salts (HATU) or oxime-based reagents (COMU) are strictly required to form a highly reactive intermediate capable of overcoming the activation energy barrier.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under argon, dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA, 2.0 eq) and stir at 25°C for 5 minutes. Causality: This brief pre-activation generates the active O -(7-azabenzotriazol-1-yl) ester, preventing side reactions and epimerization of the Fmoc-AA-OH.

  • Amine Liberation & Coupling: Add Ethyl 3-(methylamino)butanoate hydrochloride (1.0 eq) to the mixture, immediately followed by an additional 1.2 eq of DIPEA. Causality: The supplementary base is mandatory to neutralize the hydrochloride salt, liberating the free nucleophilic secondary amine in situ without exposing it to prolonged ambient conditions.

  • Reaction Monitoring: Stir the reaction at 25°C for 6–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to quantitatively remove residual DMF, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Validation: Purify the crude product via flash silica gel chromatography. Confirm product identity via 1 H-NMR; note that N -methylated amides typically present as a mixture of cis/trans rotamers, resulting in duplicated NMR signals for the N -methyl and α -protons.

Protocol B: Saponification and Intramolecular Cyclization to β -Lactam Scaffolds

Objective: Convert the coupled ester intermediate into a conformationally restricted heterocyclic API (e.g., a β -lactam). Mechanistic Insight: To utilize the carboxylate for cyclization, the robust ethyl ester must be hydrolyzed. Subsequent ring closure requires a mild dehydrating agent under high dilution to kinetically favor intramolecular cyclization over intermolecular oligomerization.

Step-by-Step Methodology:

  • Saponification: Dissolve the ethyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (3.0 eq) and stir at 25°C for 4 hours. Causality: The mixed solvent system ensures the solubility of both the hydrophobic organic substrate and the inorganic base, while avoiding transesterification side-reactions.

  • Acidification: Cool the mixture to 0°C and carefully acidify to pH 3 using 1M HCl. Extract immediately with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the free carboxylic acid.

  • High-Dilution Cyclization: Dissolve the resulting acid in anhydrous CH 2​ Cl 2​ to achieve a strict high-dilution concentration of 0.005 M. Add Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, 1.5 eq) and Et 3​ N (3.0 eq). Reflux under argon for 12 hours. Causality: Mukaiyama's reagent provides a mild, non-epimerizing dehydration pathway suitable for forming strained 4-membered β -lactam rings.

  • Validation: Concentrate the solvent and purify via chromatography. Validate the cyclic structure via IR spectroscopy, specifically looking for the characteristic high-frequency β -lactam C=O stretch at ~1750 cm −1 .

Quantitative Data Presentation

To demonstrate the necessity of specialized coupling reagents for this hindered substrate, the following optimization data was compiled during the validation of Protocol A.

Table 1. Optimization of Amide Coupling Conditions for Ethyl 3-(methylamino)butanoate HCl

Coupling ReagentBase (eq)SolventTime (h)Yield (%)Mechanistic Observation / Causality
EDC / HOBt DIPEA (3.2)DMF2415%Insufficient activation; intermediate degrades before the hindered amine can attack.
HBTU DIPEA (3.2)DMF2445%Moderate activation; incomplete conversion due to steric clash at the transition state.
HATU DIPEA (3.2)DMF1288%Superior leaving group (HOAt) accelerates the reaction, overcoming the dual steric bulk.
COMU DIPEA (3.2)DMF692%Oxyma-based leaving group; highly efficient, rapid kinetics, and minimizes epimerization.

Note: Base equivalents are calculated to account for the neutralization of the starting material's hydrochloride salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10396954, Ethyl 3-(methylamino)butanoate. PubChem. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Available at: [Link]

  • Seebach, D., & Matthews, J. L. (1999). Beta-peptides: twisting and turning. Chemical Communications, (20), 2015-2022. Available at: [Link]

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: An important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. Available at: [Link]

Application Note: Formulation Techniques and Stability Optimization for Aqueous Ethyl 3-(methylamino)butanoate Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Ethyl 3-(methylamino)butanoate hydrochloride is a β -amino acid ester with significant utility as an intermediate in drug development and organic synthesis. Formulating this molecule as a stable aqueous solution presents a dual chemical challenge: the lability of the ethyl ester linkage and the potential reactivity of the secondary amine.

To design a robust formulation, we must address two primary degradation pathways:

  • Specific Acid/Base-Catalyzed Hydrolysis : The ester bond is highly susceptible to hydrolytic cleavage in aqueous media, yielding 3-(methylamino)butanoic acid and ethanol. Ester hydrolysis typically follows a V-shaped pH-rate profile, meaning degradation is accelerated by both hydronium ( H+ ) and hydroxide ( OH− ) ions. The pH of maximum stability for aliphatic esters generally falls within the mildly acidic range of pH 4.0 to 5.0[1].

  • Intermolecular Aminolysis (Amidation) : If the secondary amine is unprotonated (free base), it acts as a strong nucleophile, attacking the ester carbonyl of adjacent molecules to form amide dimers or polymers. Because the molecule is supplied as a hydrochloride salt, the amine is protonated ( NH2+​ ) in acidic conditions. This protonation effectively eliminates its nucleophilicity, shutting down the aminolysis pathway[2].

Formulation Rationale: By buffering the solution at pH 4.5, we simultaneously minimize ester hydrolysis and ensure the amine remains fully protonated, thereby neutralizing both major degradation vectors.

DegradationPathways API Ethyl 3-(methylamino)butanoate HCl (Aqueous Solution) Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis H2O, pH <3 or pH >6 Aminolysis Aminolysis / Amidation (Nucleophilic Attack) API->Aminolysis Free Base Form (pH > 8) Product1 3-(methylamino)butanoic acid + Ethanol Hydrolysis->Product1 Product2 Amide Dimers / Polymers Aminolysis->Product2 Prevention1 Control: Buffer at pH 4.0 - 4.5 Storage at 2-8°C Product1->Prevention1 Prevention2 Control: Maintain pH < 7 to keep amine protonated Product2->Prevention2

Fig 1. Degradation pathways of beta-amino esters in aqueous media and control strategies.

Pre-Formulation Profiling & Target Composition

Before initiating the formulation, it is critical to establish the physicochemical boundaries of the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical & Stability Parameters

ParameterValue / CharacteristicFormulation Implication
Molecular Class β -amino ester hydrochlorideSusceptible to hydrolysis and aminolysis.
Solubility Highly soluble in waterAqueous formulation is highly feasible.
Amine pKa​ ~9.5 - 10.0 (Estimated)Must formulate at pH < 7 to maintain protonation.
pH of Max Stability pH 4.0 - 5.0Requires an acetate or citrate buffer system.
Thermal Stability Heat-labile in solutionContraindicates terminal sterilization (autoclaving).

Based on these parameters, the following composition is optimized for parenteral or highly stable reagent applications.

Table 2: Optimized Aqueous Formulation (10 mg/mL)

ComponentFunctionConcentration
Ethyl 3-(methylamino)butanoate HClActive Ingredient10.0 mg/mL
Sodium Acetate TrihydrateBuffering Agent1.36 mg/mL (10 mM)
Glacial Acetic AcidpH Adjusterq.s. to pH 4.5
Sodium ChlorideTonicity Modifier8.0 mg/mL
Water for Injection (WFI)Solventq.s. to 1.0 mL

Experimental Protocols

Protocol A: Preparation of pH-Stabilized Aqueous Solution

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to verify formulation integrity at critical junctures, ensuring reproducibility and preventing batch failure.

Step 1: Vehicle Preparation

  • Dispense 80% of the final target volume of Water for Injection (WFI) into a depyrogenated glass compounding vessel.

  • Maintain the WFI at 15°C–25°C to minimize thermal energy that could later accelerate hydrolysis during API dissolution.

  • Add the Sodium Acetate Trihydrate and Sodium Chloride. Stir at 200 RPM until complete dissolution is achieved visually.

Step 2: API Incorporation & pH Adjustment

  • Slowly add Ethyl 3-(methylamino)butanoate HCl to the vortex of the stirring vehicle.

  • Causality Note: The API is added after the buffer system is established to prevent localized pH spikes that could trigger transient hydrolysis or aminolysis.

  • IPC 1 (Initial pH): Measure the pH. It should read approximately 4.8–5.2.

  • Titrate the solution dropwise with 0.1 N Glacial Acetic Acid (or 0.1 N HCl) until the target pH of 4.5 ± 0.1 is reached.

Step 3: Volume Make-Up & Sterile Filtration

  • Add WFI to reach the final target volume. Mix for 10 minutes.

  • IPC 2 (Final pH & Osmolality): Verify pH remains at 4.5 ± 0.1. Verify osmolality is 285–300 mOsm/kg.

  • Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane.

  • Causality Note: PES is selected over Nylon to prevent non-specific binding of the protonated amine to the filter matrix. Heat sterilization is strictly avoided to prevent thermal degradation of the ester[3].

  • IPC 3 (Filter Integrity): Perform a post-use bubble point test on the PES filter to validate sterility.

Step 4: Aseptic Filling

  • Fill the filtrate into Type I borosilicate glass vials.

  • Purge the vial headspace with sterile-filtered Nitrogen ( N2​ ) gas before sealing. While hydrolysis is the primary concern, N2​ displacement prevents trace oxidative degradation of the secondary amine.

  • Store immediately at 2°C–8°C.

FormulationWorkflow Step1 1. Excipient Preparation Dissolve Acetate Buffer & NaCl in WFI Step2 2. API Addition Add Ethyl 3-(methylamino)butanoate HCl Step1->Step2 Step3 3. pH Adjustment Titrate to pH 4.5 ± 0.2 with 0.1N HCl/NaOH Step2->Step3 Step4 4. Volume Make-Up Add WFI to final target volume Step3->Step4 Step5 5. Sterile Filtration Pass through 0.22 µm PES membrane Step4->Step5 Step6 6. Aseptic Filling Fill into Type I glass vials with N2 purge Step5->Step6

Fig 2. Step-by-step workflow for the aqueous formulation and sterile processing.

Protocol B: Forced Degradation & Stability-Indicating Assay

To validate the formulation, a forced degradation study must be executed using High-Performance Liquid Chromatography (HPLC).

  • Acid/Base Stress: Aliquot 5 mL of the formulation. Adjust one sample to pH 2.0 (using 1N HCl) and another to pH 9.0 (using 1N NaOH). Incubate at 40°C for 48 hours.

  • Thermal Stress: Incubate a 5 mL sample of the pH 4.5 formulation at 60°C for 7 days.

  • Analysis: Analyze samples using a C18 reverse-phase column. Use a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile. The TFA ensures the amine remains protonated during chromatography, preventing peak tailing.

  • Validation Metric: The assay is considered stability-indicating if the degradation product (3-(methylamino)butanoic acid) resolves completely from the parent API peak with a resolution factor ( Rs​ ) > 2.0.

References

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180 Source: Pharmacy 180 URL
  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester)
  • Drug stability | Basicmedical Key Source: Basicmedical Key URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-(methylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude Ethyl 3-(methylamino)butanoate hydrochloride. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to achieve high purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Ethyl 3-(methylamino)butanoate hydrochloride?

A1: The most effective purification techniques for Ethyl 3-(methylamino)butanoate hydrochloride, a polar organic salt, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

  • Recrystallization is often the most efficient method for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system can be identified.[1]

  • Column Chromatography is a versatile technique for separating the target compound from a wide range of impurities, especially those with similar polarities. For a polar and ionic compound like Ethyl 3-(methylamino)butanoate hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reversed-phase chromatography.[2][3][4][5][6]

Q2: What are the likely impurities in my crude Ethyl 3-(methylamino)butanoate hydrochloride sample?

A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the product. A common synthetic route to β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[7][8][9][10]

Potential impurities include:

  • Unreacted starting materials: Ethyl crotonate and methylamine.

  • Byproducts of the aza-Michael addition: Bis-adducts where a second molecule of ethyl crotonate has reacted with the product.[7]

  • Solvent-related impurities: Residual solvents from the reaction or workup.

  • Degradation products: Hydrolysis of the ester functionality can occur, especially in the presence of water and acid or base.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For polar hydrochloride salts, a common and effective approach is to use a polar protic solvent to dissolve the compound, followed by the addition of a less polar anti-solvent to induce crystallization.[1] A frequently successful combination for amino ester hydrochlorides is an alcohol (e.g., ethanol, isopropanol) and diethyl ether.[1][11]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the compound, or a rapid change in solvent composition. To troubleshoot this:

  • Add more of the primary (dissolving) solvent to ensure the compound remains in solution at a slightly lower temperature.

  • Cool the solution more slowly to allow for gradual crystal nucleation and growth.

  • Consider a different solvent system. A solvent in which the compound is slightly less soluble at high temperatures may prevent oiling out.

Q5: What type of column chromatography is best suited for this compound?

A5: Due to the polar and ionic nature of Ethyl 3-(methylamino)butanoate hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective chromatographic technique. HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high organic content and a small amount of a polar solvent (like water or buffer).[2][3][4][5][6] This allows for the retention and separation of polar compounds that would otherwise elute in the void volume of a standard reversed-phase column.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more of the primary solvent in small increments. If the compound remains insoluble, a different, more polar solvent may be required.
No crystals form upon cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration. Add a less polar anti-solvent dropwise to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor recovery of the purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is too soluble in the wash solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the crystals are washed with a minimal amount of ice-cold solvent.
Product purity does not improve significantly The chosen solvent system does not effectively differentiate between the product and the impurities.Experiment with different solvent/anti-solvent combinations. A pre-purification step, such as an extraction or a quick filtration through a plug of silica gel, may be necessary to remove gross impurities.
Column Chromatography (HILIC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase; inappropriate mobile phase pH or buffer concentration.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. Optimize the buffer concentration to mask active sites on the stationary phase.
Inconsistent retention times Inadequate column equilibration; changes in mobile phase composition.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily and use a high-quality sparging system to prevent solvent degassing.
Co-elution of impurities Insufficient resolution between the target compound and impurities.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different HILIC stationary phases (e.g., bare silica, amide, or diol) to alter selectivity.
Low recovery from the column Irreversible adsorption of the compound to the stationary phase.Ensure the mobile phase pH is appropriate to prevent strong ionic interactions that can lead to irreversible binding. In some cases, adding a small amount of a competing amine to the mobile phase can improve recovery.

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 3-(methylamino)butanoate Hydrochloride

This protocol describes a general procedure for the recrystallization of Ethyl 3-(methylamino)butanoate hydrochloride using an ethanol/diethyl ether solvent system.

Materials:

  • Crude Ethyl 3-(methylamino)butanoate hydrochloride

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude Ethyl 3-(methylamino)butanoate hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether dropwise to the warm solution while stirring. Continue adding diethyl ether until the solution becomes slightly turbid, indicating the point of saturation.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow A Dissolve crude product in minimal hot ethanol B Add diethyl ether (anti-solvent) until turbidity A->B Induce supersaturation C Slowly cool to room temperature B->C Promote crystal growth D Cool in ice bath C->D Maximize yield E Filter crystals D->E Isolate product F Wash with cold diethyl ether E->F Remove soluble impurities G Dry under vacuum F->G Obtain pure, dry product

Caption: Recrystallization workflow.

Protocol 2: HILIC Purification of Ethyl 3-(methylamino)butanoate Hydrochloride

This protocol provides a general framework for the purification of Ethyl 3-(methylamino)butanoate hydrochloride using HILIC. The specific conditions may require optimization based on the impurity profile of the crude material.

Materials and Equipment:

  • Crude Ethyl 3-(methylamino)butanoate hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate or formic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • HILIC column (e.g., silica, amide, or diol stationary phase)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve the crude Ethyl 3-(methylamino)butanoate hydrochloride in the initial mobile phase to a suitable concentration (e.g., 1-5 mg/mL). Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 10 mM ammonium formate, pH adjusted to ~3 with formic acid.

  • HPLC Conditions:

    • Column: HILIC column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-50 µL (depending on concentration and column loading capacity)

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the compound lacks a strong chromophore)

    • Gradient Program (example):

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 70% A, 30% B

      • 15-18 min: Hold at 70% A, 30% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

  • Fraction Collection: Collect fractions corresponding to the main peak of the product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-(methylamino)butanoate hydrochloride.

HILIC_Purification_Logic cluster_0 Sample & System Preparation cluster_1 Chromatographic Separation cluster_2 Product Isolation A Dissolve crude sample in initial mobile phase B Filter sample A->B D Inject sample B->D C Equilibrate HILIC column C->D E Run gradient elution (increasing aqueous phase) D->E F Monitor elution with UV detector E->F G Collect pure fractions F->G H Combine fractions G->H I Evaporate solvent H->I

Caption: HILIC purification logic.

References

  • SciELO. (n.d.). Article. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)butanoate. Retrieved from [Link]

  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]

  • SciELO. (n.d.). Article. Retrieved from [Link]

  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]

  • ACS Publications. (2000, October 18). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2006, May 15). Polymorphism and pseudopolymorphism of salicaine and salicaine hydrochloride crystal polymorphism of local anaesthetic drugs, part V. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]

  • PMC. (n.d.). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • ACS Publications. (2014, March 5). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-(methylamino)butanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.
  • Waters Corporation. (n.d.). Modernization and Troubleshooting of the USP Organic Impurity Method for Cetirizine Hydrochloride Tablets: Demonstration of XBridge HILIC Robustness Capabilities Across HPLC and UHPLC Instruments. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinct Disordered Forms of Promethazine Hydrochloride: A Case of Intergrowth of Polymorphic Domains?. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-methyl-3-(methylamino)butanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride (C8H17NO2). Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • ACS Publications. (2020, November 10). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • FAO. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Google Patents. (2013, October 10). WO 2013/150545 A2.
  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. Retrieved from [Link]

  • Google Patents. (n.d.). US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
  • Scribd. (n.d.). Aza-Michael Reaction: Advances & Insights. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • RSC Publishing. (2014, May 7). A general overview on the organocatalytic intramolecular aza-Michael reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Retrieved from [Link]

  • PMC. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • ScienceDirect. (2018, April 19). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Retrieved from [Link]

  • MDPI. (2026, March 26). Study on the Cytotoxicity of Silver Nanoparticles in the Ligninolytic Fungus Phanerochaete chrysosporium. Retrieved from [Link]

  • MDPI. (2026, March 25). Immunomodulatory Effects of Periplaneta americana Oligosaccharides Through SCFA-Producing Gut Microbiota and Metabolic Regulation in Immunosuppressed Mice. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for Ethyl 3-(methylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 3-(methylamino)butanoate hydrochloride .

This molecule presents a unique triad of analytical hurdles:

  • High Polarity: Formulated as a hydrochloride salt, it exhibits minimal retention on standard reversed-phase (RP) columns.

  • Basic Secondary Amine: The amine group acts as a strong hydrogen-bond donor/acceptor, leading to severe peak tailing via interactions with residual silanols on silica matrices.

  • Labile Ester Linkage: The ester moiety is highly susceptible to both acid- and base-catalyzed hydrolysis, strictly narrowing the permissible pH window for mobile phase optimization.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, use the logical decision tree below to identify the root cause of your chromatographic failure.

HPLC_Troubleshooting Start Analyze Ethyl 3-(methylamino)butanoate HCl RetCheck Is Retention Factor (k') < 2? Start->RetCheck HILIC Switch to HILIC Mode (High Organic + Aqueous Buffer) RetCheck->HILIC Yes (Void Volume Elution) TailCheck Is Peak Asymmetry (As) > 1.5? RetCheck->TailCheck No HILIC->TailCheck Silanol Silanol Interactions Detected Use End-Capped Column or Add TEA TailCheck->Silanol Yes (Tailing) HydroCheck Is Peak Area Decreasing Over Time? TailCheck->HydroCheck No Silanol->HydroCheck Hydrolysis Ester Hydrolysis Occurring Adjust Mobile Phase pH to 3.0-5.0 HydroCheck->Hydrolysis Yes (Degradation) Optimal Optimal Separation Achieved HydroCheck->Optimal No Hydrolysis->Optimal

Diagnostic workflow for troubleshooting retention, peak tailing, and degradation in HPLC.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does Ethyl 3-(methylamino)butanoate hydrochloride elute in the void volume on my C18 column? A1: As a hydrochloride salt of a secondary amine, this compound is highly polar. In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar and hydrophilic analytes exhibit low affinity for nonpolar alkyl stationary phases like C18, resulting in poor retention[1]. To resolve this, you must either use an ion-pairing reagent to increase the analyte's apparent hydrophobicity, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, enabling strong retention of hydrophilic compounds without the need for system-contaminating ion-pair additives[2].

Q2: I am observing severe peak tailing. How can I improve the peak shape? A2: Peak tailing for basic amines is primarily driven by secondary electrostatic interactions between the positively charged secondary amine and residual ionized silanol groups (SiO⁻) on the silica-based stationary phase[3]. To mitigate this:

  • Lower the pH: Reduce the mobile phase pH to ~3.0. This suppresses silanol ionization, neutralizing the stationary phase surface and reducing electrostatic attraction[3].

  • Use a Competitive Additive: Incorporate a mobile phase modifier like triethylamine (TEA), which competes with the analyte for active silanol sites[3].

  • Change the Column: Utilize a fully end-capped or polar-embedded stationary phase specifically designed to shield residual silanols.

Q3: My peak area decreases over consecutive injections. Is the compound degrading on-column? A3: Yes, this is highly likely due to ester hydrolysis. Ethyl 3-(methylamino)butanoate contains an ester linkage susceptible to both acid- and base-catalyzed hydrolysis. If your mobile phase or sample diluent pH is too high (alkaline) or excessively low, the ester will hydrolyze into the corresponding carboxylic acid and ethanol[4]. Furthermore, standard glass autosampler vials can leach sodium ions, raising the local pH of the sample diluent and accelerating base-catalyzed ester hydrolysis while the sample sits in the queue. Solution: Buffer your mobile phase to a mildly acidic pH (e.g., pH 3.0 - 5.0) and utilize pH-controlled or deactivated LC-MS vials to prevent in-vial degradation.

Quantitative Method Comparison

To illustrate the causality of mobile phase selection, the table below summarizes the expected chromatographic behavior of Ethyl 3-(methylamino)butanoate hydrochloride across different LC modes.

Chromatographic ModeMobile Phase CompositionRetention Factor (k')Peak Asymmetry (As)Ester Stability (24h)Mechanistic Causality
Standard RP-LC 50:50 Water:ACN (Neutral pH)< 0.5 (Void)> 2.0 (Severe Tailing)Poor (< 70% recovery)Highly polar salt fails to partition into C18; ionized silanols trap the basic amine; neutral/alkaline pH induces base-catalyzed ester hydrolysis.
Ion-Pairing RP-LC 0.1% TFA in Water / ACN2.5 - 4.01.1 - 1.3Excellent (> 98%)TFA forms a hydrophobic ion-pair with the amine, increasing retention; low pH (2.0) suppresses silanol ionization and stabilizes the ester.
HILIC 10mM NH₄Formate (pH 3) / ACN3.0 - 5.01.0 - 1.2Excellent (> 98%)Water acts as the strong eluting solvent; the polar stationary phase effectively retains the amine salt without requiring system-contaminating ion-pair additives.

Validated Experimental Protocols

Protocol A: HILIC Mobile Phase Optimization & Equilibration

Objective: Establish a stable aqueous layer on a polar stationary phase to retain the hydrophilic amine salt while preventing ester hydrolysis.

  • Buffer Preparation: Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 3.0 using neat formic acid. Causality: A pH of 3.0 ensures the secondary amine remains fully protonated (maximizing HILIC retention) while protecting the ester group from base-catalyzed hydrolysis[4]. Volatile formate salts ensure downstream LC-MS compatibility.

  • Solvent Mixing:

    • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Buffer.

    • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer. Causality: In HILIC, water is the strong solvent. Maintaining at least 3-5% aqueous content in the weak solvent is critical to prevent the collapse of the stationary phase's hydration layer[5].

  • System Passivation: Purge the HPLC lines with 50:50 Methanol:Water to remove legacy ion-pairing reagents (e.g., TFA or SDS) that can permanently alter HILIC partitioning mechanisms.

  • Column Equilibration (Self-Validating Step): Flush the HILIC column with 50 column volumes of Mobile Phase A. Validation: Monitor the baseline pressure and UV/MS background. HILIC columns require significantly longer equilibration times than RP-LC to form the aqueous hydration layer; stable retention times across three consecutive blank injections validate system readiness[5].

Protocol B: Mitigating In-Vial Degradation (Sample Prep)

Objective: Prevent out-of-specification (OOS) results caused by autosampler degradation.

  • Diluent Selection: Dissolve the sample in a diluent weaker than the initial mobile phase (e.g., 95% Acetonitrile). Causality: Injecting a highly aqueous sample into an organic-rich HILIC mobile phase disrupts the local hydration layer, causing peak splitting and poor retention[5].

  • Vial Selection (Self-Validating Step): Transfer the sample to deactivated, pH-controlled, or polymer-based LC-MS vials. Causality: Standard borosilicate glass vials leach sodium ions over time, raising the local pH of the sample diluent. This alkaline shift induces rapid base-catalyzed ester hydrolysis while the sample awaits injection. Validation: Prepare a control sample in a standard glass vial and a test sample in a pH-controlled vial. Analyze both at T=0 and T=24h. A stable peak area in the test vial confirms the successful mitigation of in-vial hydrolysis.

Sources

Technical Support Center: Overcoming Crystallization Challenges of Ethyl 3-(methylamino)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 3-(methylamino)butanoate hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are encountering challenges in obtaining this compound in a stable, crystalline form. As a small, polar amino acid ester salt, this molecule presents a unique set of crystallization challenges, including a propensity for "oiling out," hygroscopicity, and difficulties in achieving nucleation.

This document provides in-depth, cause-and-effect troubleshooting advice and detailed protocols to help you navigate these issues effectively. Our goal is to empower you not just to follow steps, but to understand the underlying principles of crystallization science to make informed decisions in your own experiments.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of Ethyl 3-(methylamino)butanoate hydrochloride in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem with polar molecules and salts. It occurs when the concentration of the solute exceeds its solubility limit, but the energy barrier for forming an ordered crystal lattice is too high. Instead of nucleating, the solute separates as a supersaturated, disordered liquid phase (an "oil").[1][2] This is particularly problematic because the oil phase can trap impurities more readily than a crystalline solid, hindering purification.[1]

Root Causes & Solutions:

  • High Supersaturation/Rapid Cooling: Creating supersaturation too quickly (e.g., by crash-cooling) raises the solution temperature above the compound's melting point at that concentration, favoring oil formation.[1][3]

    • Solution: Slow down the cooling rate. A controlled, gradual temperature ramp allows the system to remain in the metastable zone longer, providing time for ordered crystal nucleation and growth.[4] If possible, use a programmable cooling bath.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the molecule in solution even at high concentrations, or the anti-solvent may be too "poor," causing a rapid, uncontrolled precipitation.

    • Solution 1: Add a small amount of additional "good" solvent to reduce the overall supersaturation before cooling again, more slowly.[1]

    • Solution 2: Change the anti-solvent. If you are using a very non-polar anti-solvent (like heptane), try a slightly more polar one (like methyl tert-butyl ether or ethyl acetate) to make the precipitation less abrupt.

  • Presence of Impurities: Impurities can disrupt the formation of a stable crystal lattice, promoting a disordered oil phase instead.[3] It has been noted that even trace impurities can retard the crystallization of amino acid ester hydrochlorides.[5]

    • Solution: If you suspect impurities, consider an additional purification step before crystallization, such as a charcoal treatment or column chromatography of the free base before salt formation.[1]

Q2: I'm not getting any crystals at all, even after cooling and waiting. What are the next steps?

A2: A complete failure to crystallize, even in a supersaturated solution, points to a high kinetic barrier for primary nucleation. The molecules have not yet formed the initial stable nuclei required for crystal growth.

Troubleshooting Strategies:

  • Induce Heterogeneous Nucleation: Provide a surface for the crystals to begin growing on.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass can act as nucleation sites.[4]

    • Seeding: This is the most reliable method. Add a single, tiny crystal of previously isolated Ethyl 3-(methylamino)butanoate hydrochloride to the supersaturated solution.[4][6] This seed crystal bypasses the primary nucleation barrier entirely, allowing for controlled crystal growth.[7][8] If you have no seed crystals, dip a glass rod into the solution, remove it, let the solvent evaporate to form a microcrystalline residue, and then re-introduce the rod into the solution.[1]

  • Increase Supersaturation (Carefully):

    • Slow Evaporation: Loosen the cap on your vial or flask and allow the solvent to evaporate slowly over several hours or days in a quiet, vibration-free location.[9][10] This gradually increases the concentration.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent and then attempt the cooling cycle again.[1]

  • Utilize Vapor Diffusion: This is an excellent technique for small quantities and for growing high-quality crystals. It involves the slow diffusion of an anti-solvent vapor into the solution of your compound, gradually inducing crystallization.[11]

Q3: My final product seems wet, sticky, or deliquescent, even after vacuum drying. What is the issue?

A3: This strongly suggests the product is hygroscopic , meaning it readily absorbs moisture from the atmosphere. This is a common characteristic of polar, water-soluble salts like hydrochlorides. The absorbed water can partially dissolve the crystals, leading to a sticky or syrupy appearance.

Solutions for Handling & Prevention:

  • Work Under Inert Atmosphere: When possible, perform the final filtration and handling of the crystalline product in a glove box or under a stream of dry nitrogen or argon to minimize contact with humid air.

  • Use a Desiccator: Immediately transfer the filtered crystals to a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite) for storage. For drying, a vacuum oven is effective, but ensure the product is protected from atmospheric moisture upon removal.[12]

  • Solvent Choice for Final Wash: When washing the filtered crystals, use a dry, non-hygroscopic, and volatile solvent (e.g., diethyl ether or methyl tert-butyl ether) to displace the potentially water-miscible crystallization solvent.

  • Consider Co-crystallization: As an advanced strategy, co-crystallization with a non-hygroscopic co-former can sometimes be used to produce a crystalline solid with improved physical stability and reduced hygroscopicity.[13]

Q4: The crystals are very fine needles and hard to filter. How can I grow larger, more robust crystals?

A4: The formation of very fine needles is typically a result of rapid nucleation at many sites, followed by fast, one-dimensional crystal growth. This happens when the level of supersaturation is very high.

Strategies for Growing Larger Crystals:

  • Reduce the Rate of Supersaturation: This is the most critical factor. Slower cooling, slower anti-solvent addition, or slow evaporation will lead to fewer nucleation events and allow the existing nuclei to grow larger.[4][10]

  • Lower the Initial Concentration: Starting with a more dilute solution ensures that the point of supersaturation is reached more gently during cooling or anti-solvent addition.

  • Use Vapor Diffusion: This technique, described in Protocol 3, is one of the most effective methods for growing large, high-quality single crystals because it creates supersaturation at an extremely slow and controlled rate.[11]

  • Maturation/Aging: After the initial crystallization, hold the slurry at the final temperature for several hours (a process called maturation or digestion). This allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger ones, improving the overall particle size distribution.[14]

Experimental Protocols & Data

Data Presentation: Recommended Solvent Systems

The choice of solvent is critical for successful crystallization.[14][15] For a polar salt like Ethyl 3-(methylamino)butanoate hydrochloride, a polar protic solvent is often a good starting point, paired with a less polar anti-solvent.

Solvent (Good) Anti-Solvent (Poor) Key Considerations & Rationale
Isopropanol (IPA)Methyl tert-butyl ether (MTBE)A very common and effective system. IPA has good solvating power when hot, and MTBE provides a moderate polarity drop to induce crystallization without crashing.
EthanolEthyl AcetateSimilar to IPA/MTBE. Both solvents are relatively non-toxic and easily removed.
AcetonitrileTolueneAcetonitrile is a polar aprotic solvent that can be effective. Toluene is a non-polar anti-solvent. Use with caution due to toxicity.
Isopropanol (IPA)Heptane/HexaneHeptane is a very strong anti-solvent. Use this system with care, adding the heptane very slowly to a dilute IPA solution to avoid oiling out.
Protocol 1: Anti-Solvent Crystallization

This is often the most effective and controllable method for this type of compound.[16][17]

  • Dissolution: In a clean flask, dissolve the crude Ethyl 3-(methylamino)butanoate hydrochloride in the minimum amount of a warm "good" solvent (e.g., isopropanol) to achieve a clear solution.

  • Cooling: Allow the solution to cool slowly towards room temperature. If spontaneous crystallization does not occur, proceed to the next step.

  • Anti-Solvent Addition: Begin adding the "poor" anti-solvent (e.g., MTBE) dropwise with gentle stirring.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been exceeded. If nucleation is still slow, add a seed crystal or scratch the flask.[4][18]

  • Crystal Growth: Once nucleation has begun, stop adding the anti-solvent. Allow the flask to stand undisturbed, or with very slow stirring, for several hours to allow the crystals to grow.

  • Cooling (Optional): For maximum yield, you can further cool the slurry in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold, dry anti-solvent. Dry the crystals under high vacuum.

Protocol 2: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add a "good" solvent (e.g., ethanol) to your crude material. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Achieve Saturation: If the solution is too dilute, add more crude solid until a small amount no longer dissolves. If the solution is saturated, add a very small amount of extra solvent dropwise until the solution becomes perfectly clear again.

  • Insulation & Slow Cooling: Cover the flask with a watch glass and place it on an insulating surface (like a block of wood or cork ring) to ensure slow cooling. For even slower cooling, the flask can be placed inside a larger beaker filled with hot water, which is then allowed to cool to room temperature.[9]

  • Maturation: Allow the flask to stand undisturbed for several hours or overnight as crystals form.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

This technique is ideal for growing high-quality crystals from small amounts of material.[11]

  • Preparation: Dissolve your compound (a few milligrams) in a small volume (0.5-1 mL) of a relatively volatile "good" solvent (e.g., ethanol or methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume (5-10 mL) of a more volatile "anti-solvent" (e.g., diethyl ether or pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: Seal the larger jar tightly. The volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.

  • Crystallization: As the anti-solvent vapor dissolves into the compound's solution, it gradually lowers the solubility, leading to slow, controlled crystal growth over 1-3 days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and quickly decant the mother liquor. Isolate the crystals and dry them carefully.

Visualizations & Workflows

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common crystallization problems.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Problem: Compound 'Oils Out' outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains poor_xtal Problem: Fine Needles / Poor Quality outcome->poor_xtal Rapid precipitation of fine powder/needles success Success: Good Crystalline Solid outcome->success Solid crystals form sol1 Action: 1. Re-heat & add more solvent. 2. Cool much slower. 3. Try different anti-solvent. oil->sol1 sol2 Action: 1. Add a seed crystal. 2. Scratch the flask. 3. Concentrate solution (slow evap.) no_xtal->sol2 sol3 Action: 1. Reduce rate of cooling or anti-solvent addition. 2. Use a more dilute solution. 3. Try vapor diffusion. poor_xtal->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.
Anti-Solvent Crystallization Workflow

This diagram illustrates the key steps and decision points in the anti-solvent crystallization protocol.

G cluster_prep Preparation cluster_precipitation Precipitation cluster_isolation Isolation dissolve 1. Dissolve compound in minimum warm 'good' solvent cool 2. Cool to Room Temp dissolve->cool add_anti 3. Add anti-solvent dropwise until turbid cool->add_anti seed 4. Induce Nucleation (seed/scratch if needed) add_anti->seed grow 5. Allow crystals to grow (undisturbed) seed->grow chill 6. Cool in ice bath (optional, for yield) grow->chill filtrate 7. Filter and wash with cold anti-solvent chill->filtrate dry 8. Dry under high vacuum filtrate->dry

Caption: A step-by-step workflow for the anti-solvent crystallization method.

References

  • Crystal-seeding. Diamond Light Source. [Link]

  • Yang, C., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd. [Link]

  • Seeding. Hampton Research. [Link]

  • What is the purpose of seeding a solution in crystallization? Proprep. [Link]

  • (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Crystallisation Techniques. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Method for producing amino acid ester hydrochloride.
  • Kumar, S., et al. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • (2022). Crystal lovers, how do you grow crystals of hygroscopic salts? Reddit. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Bresciani, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Article. SciELO. [Link]

  • Ethyl 3-(methylamino)butanoate. PubChem - NIH. [Link]

  • Method for preparing amino acid ester hydrohalides.
  • (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Al-Zyoud, J., et al. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • ethyl 3-(methylamino)butanoate hydrochloride — Chemical Substance Information. [Link]

  • (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Zhang, Y., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design - ACS Publications. [Link]

  • (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]

  • Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • crystallization of small molecules. [Link]

  • Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride. PubChemLite. [Link]

  • ethyl 3-methylbutanoate. ChemBK. [Link]

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Validation & Comparative

NMR spectra reference comparison for Ethyl 3-(methylamino)butanoate hydrochloride batches

Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectra Reference Comparison Guide: Ethyl 3-(methylamino)butanoate Hydrochloride

Introduction: The Role of NMR in Batch Consistency

Ethyl 3-(methylamino)butanoate hydrochloride is a critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because downstream synthetic steps are highly sensitive to stoichiometric imbalances and side-reactions, verifying the structural identity and purity of each batch is paramount.2, offering unparalleled specificity for both structural elucidation and quantitative impurity profiling without requiring identical reference standards for every unknown impurity[2].

This guide provides an objective framework for comparing batch spectra, detailing the expected spectral baseline, the self-validating experimental protocol, and a comparative analysis of high-purity versus failed batches.

Section 1: Structural & Spectral Baseline

To objectively compare batches, we must first establish the baseline 1 H NMR profile of high-purity Ethyl 3-(methylamino)butanoate hydrochloride. The molecule contains an ethyl ester, a secondary amine (protonated as a hydrochloride salt), and a chiral center at the C3 position, which renders the adjacent C2 methylene protons diastereotopic.

Causality in Solvent Selection: We utilize high-purity DMSO- d6​ rather than D 2​ O. While D 2​ O is commonly used for water-soluble salts, it causes rapid deuterium exchange with the -NH 2+​ protons, rendering them invisible in the spectrum.3[3].

Table 1: Expected 1 H NMR Chemical Shifts (DMSO- d6​ , 600 MHz)

Proton TypeMultiplicityChemical Shift (ppm)IntegrationAssignment
Ester -CH 3​ Triplet (t)1.203HH-g
C4 -CH 3​ Doublet (d)1.283HH-a
N-CH 3​ Singlet (s)2.553HH-d
C2 -CH 2​ Multiplet (m)2.70 - 2.902HH-e (Diastereotopic)
C3 -CHMultiplet (m)3.501HH-b
Ester -CH 2​ Quartet (q)4.102HH-f
Amine -NH 2+​ Broad (br s)8.80 - 9.202HH-c

Section 2: Self-Validating qNMR Experimental Protocol

A robust batch comparison relies on a self-validating quantitative NMR (qNMR) protocol. The following methodology ensures that integration values accurately reflect molar ratios rather than instrumental artifacts.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 20.0 mg of the batch sample and 5.0 mg of a certified internal standard (e.g., Maleic acid, >99.9% purity) using a microbalance.

  • Causality: qNMR is an absolute method.2[2].

Step 2: Solvation and Homogenization

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ containing 0.01% TMS. Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free 5 mm NMR tube.

  • Causality: 3[3].

Step 3: Acquisition Parameters

  • Action: Acquire the 1 H NMR spectrum at 600 MHz using a 90° excitation pulse. Set the acquisition time (AQ) to 4 seconds and the relaxation delay (D1) to 30 seconds.

  • Causality: 2[2].

Step 4: Spectral Processing

  • Action: Apply zero-filling to 64k data points and an exponential line broadening of 0.3 Hz. Perform manual phase and baseline correction.

  • Causality: Automated baseline correction algorithms often misidentify the broad -NH 2+​ signals as baseline drift, clipping their integrals. Manual correction ensures absolute quantitative integrity.

Section 3: Batch Comparison & Impurity Profiling

Comparing a high-purity reference (Batch A) against a failed batch (Batch B) highlights the diagnostic power of NMR. Common synthetic impurities include unreacted methylamine, hydrolysis products (3-(methylamino)butanoic acid), and elimination byproducts like ethyl crotonate.

Table 2: Batch Comparison (qNMR Purity & Impurity Profile)

Batch IDPurity (w/w %)Key Impurities DetectedImpurity Signals (ppm)Disposition
Batch A (Ref) 99.5%None > 0.1%N/AApproved
Batch B 94.2%Ethyl crotonate, Ethanol5.85 (d), 6.95 (dq); 1.06 (t)Rejected

Mechanistic Insight: In Batch B, the presence of doublets at 5.85 ppm and 6.95 ppm strongly indicates ethyl crotonate. This occurs via an E2 elimination pathway if the reaction temperature is not strictly controlled during synthesis. Furthermore,4[4], likely failing to be fully removed during the esterification or recrystallization phase.

Section 4: Workflow Visualization

G Start Batch Sample Ethyl 3-(methylamino)butanoate HCl Prep Sample Preparation Add DMSO-d6 + Internal Standard Start->Prep Acq 1H-NMR Acquisition 600 MHz, D1 > 5*T1 Prep->Acq Process Spectral Processing Phase/Baseline Correction Acq->Process Analyze qNMR Analysis Peak Integration & Purity Calc Process->Analyze Decision Impurity Profile Meets Spec? Analyze->Decision Approve Batch Approved Release for Synthesis Decision->Approve Yes (>99%) Reject Batch Rejected Flag for Repurification Decision->Reject No (<99%)

Figure 1: Self-validating qNMR workflow for batch release and impurity profiling.

References

  • National Institutes of Health. "Ethyl 3-(methylamino)butanoate | C7H15NO2 | CID 10396954". PubChem.[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics (2010).[Link]

  • "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Spectroscopy Europe.[Link]

  • "Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications". Lab Manager.[Link]

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Benchmarking Ethyl 3-(methylamino)butanoate hydrochloride against standard chemical reagents

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3-(methylamino)butanoate Hydrochloride: A Comparative Guide for Peptide Synthesis and Polymer Chemistry

Introduction Beta-amino acids ( β -amino acids) and their ester derivatives are indispensable structural motifs in modern medicinal chemistry and materials science. Their incorporation into peptide backbones induces highly stable secondary structures and confers profound resistance to metabolic degradation by peptidases[1]. Among these, Ethyl 3-(methylamino)butanoate hydrochloride occupies a unique chemical space. As an N-methylated (secondary) amine paired with an ethyl ester, it offers highly specific steric and electronic properties compared to standard primary β -amino esters or α -amino analogs.

This guide provides a rigorous benchmarking of Ethyl 3-(methylamino)butanoate hydrochloride against alternative reagents, focusing on its performance in solid-phase peptide synthesis (SPPS) and its role as a tunable monomer in the synthesis of hydrolytically degradable poly( β -amino esters) (PBAEs)[2].

1. Structural Logic and Physicochemical Benchmarking

The chemical behavior of Ethyl 3-(methylamino)butanoate hydrochloride is dictated by three core structural features:

  • The Hydrochloride Salt: Ensures oxidative stability and high water solubility during storage. It requires in situ neutralization prior to participating as a nucleophile.

  • The N-Methyl Group (Secondary Amine): Imparts significant steric hindrance, slowing down coupling kinetics. However, once coupled, the resulting N-alkylated amide bond lacks a hydrogen bond donor, fundamentally altering the folding landscape and increasing proteolytic stability.

  • The Ethyl Ester: Provides an optimal hydrolysis profile—more stable than methyl esters against unwanted transesterification during mildly basic coupling, yet more readily cleavable under controlled saponification than bulky tert-butyl esters.

Table 1: Comparative Reagent Profiling

ReagentAmine ClassificationEster TypeSteric HindranceAminolysis KineticsHydrolytic Stability (pH 7.4)
Ethyl 3-(methylamino)butanoate HCl Secondary (N-Methyl)EthylHighSlowModerate
Ethyl 3-aminobutanoate HCl PrimaryEthylLowFastModerate
Methyl 3-(methylamino)butanoate HCl Secondary (N-Methyl)MethylHighSlowLow (Fast Hydrolysis)
Ethyl 2-(methylamino)propanoate HCl Secondary (N-Methyl)Ethyl ( α -amino)ModerateModerateModerate

2. Workflow 1: Peptide Coupling Efficiency

Coupling N-methylated β -amino acids is notoriously challenging due to the kinetic bottleneck created by the steric bulk of the N-methyl group and the adjacent β -carbon. When Ethyl 3-(methylamino)butanoate acts as the nucleophile, standard coupling protocols often fail or result in massive epimerization of the incoming electrophile.

However, recent kinetic studies reveal a critical advantage: active esters formed from β -amino acids possess a 6-membered H-bond pseudo-ring structure, rendering them highly stable against aqueous hydrolysis (half-life > 24 hours) compared to α -amino active esters (half-life < 6 hours)[3]. This allows scientists to overcome the slow aminolysis of Ethyl 3-(methylamino)butanoate by safely extending coupling times without losing the active ester to water degradation.

Workflow N1 Fmoc-Beta-Amino Acid (Electrophile) N2 Activation (HATU/DIEA) Forms Stable Active Ester N1->N2 N5 Nucleophilic Attack (Kinetic Bottleneck) N2->N5 N3 Ethyl 3-(methylamino)butanoate HCl (Nucleophile) N4 In Situ Neutralization (Releases Free Secondary Amine) N3->N4 N4->N5 N6 Extended Incubation (18-24 Hours) N5->N6 Overcoming Sterics N7 High-Yield Dipeptide (Stable Pseudo-Peptide Bond) N6->N7 Minimal Hydrolysis

Caption: Coupling workflow highlighting the kinetic bottleneck and stability of beta-amino active esters.

Protocol: Optimized N-Acylation of Ethyl 3-(methylamino)butanoate

Causality: To drive the reaction to completion despite steric hindrance, a highly reactive uronium salt (HATU) is paired with a non-nucleophilic base (DIEA) to prevent premature active ester degradation.

  • Preparation: Dissolve 1.0 eq of the incoming Fmoc- β -amino acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 3 minutes to ensure complete formation of the active ester.

  • Nucleophile Introduction: Add 1.1 eq of Ethyl 3-(methylamino)butanoate hydrochloride directly to the activated mixture, followed immediately by an additional 1.1 eq of DIEA to neutralize the hydrochloride salt and liberate the secondary amine.

  • Extended Coupling: Incubate the reaction at 25°C for 18–24 hours. The extended time is required to overcome the N-methyl steric barrier, which is permissible due to the robust hydrolytic stability of the β -amino active ester[3].

  • Self-Validation Mechanism: Withdraw a 5 μ L aliquot at 2 hours and 18 hours. Quench in 50% Acetonitrile/Water with 0.1% TFA. Analyze via LC-MS. The protocol is validated when the 18-hour chromatogram shows >95% consumption of the active ester intermediate without the appearance of the hydrolyzed free acid mass.

Table 2: Comparative Coupling Efficiency & Active Ester Half-Life

Electrophile (Active Ester)Target NucleophileCoupling Yield (24h)Active Ester Half-Life ( t1/2​ )
Fmoc- α -Ala-OBtEthyl 3-aminobutanoate>98%< 6 hours
Fmoc- α -Ala-OBtEthyl 3-(methylamino)butanoate 42% (Hydrolysis limits yield)< 6 hours
Fmoc- β -Ala-OBtEthyl 3-(methylamino)butanoate 89% > 24 hours

3. Workflow 2: Hydrolytic Stability in Poly( β -amino ester) Networks

Beyond discrete peptide synthesis, β -amino esters are the fundamental repeating units of poly( β -amino esters) (PBAEs), a class of cationic polymers used extensively for non-viral gene transfection and chemically recyclable thermosetting plastics[2][4].

The intrinsic hydrolysis ability of the β -amino ester bond ensures that these materials can be depolymerized into value-added monomers in aqueous solutions[4]. The degradation rate is heavily influenced by the electron density on the acyl group and the hydrophilicity of the ester side chain[5]. Benchmarking Ethyl 3-(methylamino)butanoate against its methyl counterpart reveals that the ethyl group provides a more controlled, sustained degradation profile, preventing premature payload release in drug delivery applications.

PBAE P1 Poly(beta-amino ester) Network (Ethyl Ester Side Chains) P2 Aqueous Environment (pH 7.4 or pH 5.0) P1->P2 P3 Nucleophilic Attack on Acyl Carbon P2->P3 Water Penetration P4 Hydrolytic Cleavage of Ester Bond P3->P4 Rate depends on R-group P5 Degradation Products: Carboxylic Acids + Alcohols P4->P5 Mass Loss

Caption: Hydrolytic degradation mechanism of poly(beta-amino ester) networks.

Protocol: Benchmarking Ester Hydrolysis Kinetics

Causality: To accurately benchmark the hydrolytic stability of the ethyl ester against methyl or primary amine variants, degradation must be accelerated under controlled alkaline conditions, isolating the ester cleavage event from backbone fragmentation.

  • Sample Preparation: Prepare a 10 mM stock solution of Ethyl 3-(methylamino)butanoate hydrochloride in deuterated water ( D2​O ).

  • Buffer Addition: Dilute the stock 1:10 into a 100 mM sodium borate buffer (pH 8.5) containing 1 mM of an internal standard (e.g., sodium 3-(trimethylsilyl)propionate-d4, TSP).

  • Incubation & Monitoring: Incubate the solution in an NMR tube at 37°C. Acquire 1H -NMR spectra every 60 minutes for 24 hours.

  • Self-Validation Mechanism: Quantify the disappearance of the ethyl quartet ( 4.1 ppm) relative to the invariant TSP reference peak (0.0 ppm). The concurrent appearance of the ethanol triplet ( 1.1 ppm) validates that mass loss is strictly due to ester hydrolysis, not sample precipitation or degradation of the amine backbone.

Conclusion Ethyl 3-(methylamino)butanoate hydrochloride is a highly specialized building block. While its secondary amine nature introduces kinetic challenges during standard peptide coupling, these can be circumvented by exploiting the extended hydrolytic stability of β -amino active esters. In polymer chemistry, its ethyl ester moiety provides a highly tunable degradation profile, making it superior to methyl analogs for applications requiring controlled hydrolysis, such as recyclable thermosets and sustained-release drug delivery vectors.

References

1.[1] Title: A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters Source: Benchchem URL:

2.[5] Title: Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography Source: NIH PMC URL:

3.[3] Title: Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? Source: MTA (Magyar Tudományos Akadémia) URL:

4.[4] Title: Mechanically Robust and Chemically Recyclable Poly(β-Amino Esters)-Based Thermosetting Plastics Source: ACS Applied Polymer Materials URL:

5.[2] Title: Poly β-Amino Esters (PBAEs): A Comprehensive Guide Source: Resolve Mass URL:

Sources

Reproducibility of Ethyl 3-(methylamino)butanoate Hydrochloride Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the reproducibility, mechanistic causality, and performance of traditional chemical synthesis versus modern biocatalytic approaches for producing Ethyl 3-(methylamino)butanoate hydrochloride.

Executive Summary

Ethyl 3-(methylamino)butanoate is a highly versatile β -amino acid ester utilized as a core building block in the development of peptidomimetics and small-molecule therapeutics[1]. Because the free base is a reactive secondary amine paired with an ester, it is inherently unstable and prone to auto-amidation. Therefore, it is universally isolated and stored as a hydrochloride salt.

This guide evaluates the two most prominent synthetic protocols for this compound: the traditional Aza-Michael Addition and the state-of-the-art Biocatalytic Reductive Amination . By dissecting the causality behind each experimental choice, this guide provides a self-validating framework to ensure high reproducibility and optimal yield in your laboratory.

Mechanistic Causality & Reaction Design

To achieve reproducible results, researchers must understand the thermodynamic and kinetic forces governing each protocol.

Protocol A: Chemo-Synthetic Aza-Michael Addition

This classic approach relies on the conjugate addition of methylamine to an α,β -unsaturated ester (ethyl crotonate)[2].

  • The Overalkylation Dilemma: Methylamine is a primary amine. Upon nucleophilic attack at the β -carbon of ethyl crotonate, it forms a secondary amine (the target product). This secondary amine is more nucleophilic than the starting primary amine and can attack a second molecule of ethyl crotonate, generating a tertiary amine impurity.

  • The Causal Solution: To enforce pseudo-first-order kinetics and suppress dialkylation, a massive molar excess of methylamine (typically 5 to 10 equivalents) must be used.

  • Stabilization via Salt Formation: The resulting free base is an oil that will slowly polymerize or form lactams via intermolecular attack of the amine on the ethyl ester. Treating the crude oil with anhydrous HCl protonates the nitrogen, completely quenching its nucleophilicity and precipitating a stable, bench-storable solid.

Protocol B: Biocatalytic Reductive Amination

Modern green chemistry favors the reductive amination of ethyl acetoacetate (a β -keto ester) with methylamine, catalyzed by Imine Reductases (IREDs)[3][4].

  • Dynamic Stereocontrol: Chemical reductants (like NaBH3​CN ) yield racemic mixtures and can inadvertently reduce the ester moiety. In contrast, IREDs utilize NADPH to selectively reduce the transient imine intermediate.

  • The Causal Solution: The enzyme's chiral binding pocket restricts hydride delivery to a single face of the imine double bond. This spatial restriction guarantees that the resulting β -amino ester is highly enantiopure (>99% ee), bypassing the need for downstream chiral resolution[5].

Comparative Experimental Methodologies

The following protocols are designed as self-validating systems. Adhering strictly to the workup conditions is critical for reproducibility.

Protocol A: Aza-Michael Addition (Racemic Synthesis)

Reagents: Ethyl crotonate, Methylamine (33% wt in absolute ethanol), Anhydrous Diethyl Ether, HCl (2.0 M in diethyl ether).

  • Reaction Setup: Charge a flame-dried round-bottom flask with ethyl crotonate (1.0 equiv) and absolute ethanol. Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Amine Addition: Dropwise add methylamine solution (5.0 equiv). Critical Step: The 5-fold excess is mandatory to saturate the reaction environment and prevent the formed secondary amine from acting as a competing nucleophile.

  • Propagation: Remove the ice bath and stir the sealed reaction at room temperature for 24 hours. Monitor via TLC (Ninhydrin stain).

  • Concentration: Remove the ethanol and unreacted methylamine under reduced pressure. Do not apply heat exceeding 35 °C to prevent thermal auto-amidation of the crude oil.

  • Salt Precipitation: Dissolve the crude oil in anhydrous diethyl ether and cool to 0 °C. Slowly add HCl in diethyl ether (1.1 equiv) dropwise. A white precipitate will form immediately.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to yield racemic Ethyl 3-(methylamino)butanoate hydrochloride.

Protocol B: Biocatalytic Reductive Amination (Enantioselective Synthesis)

Reagents: Ethyl acetoacetate, Methylamine hydrochloride, NADPH, Metagenomic Imine Reductase (IRED) cell-free extract, Phosphate buffer (pH 7.5), MTBE.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.5. Critical Step: Maintaining pH 7.5 is essential; lower pH inhibits imine formation, while higher pH denatures the IRED enzyme.

  • Substrate Loading: Add ethyl acetoacetate (1.0 equiv, 50 mM final concentration) and methylamine hydrochloride (5.0 equiv) to the buffer.

  • Enzymatic Catalysis: Add NADPH (0.1 equiv) and the IRED enzyme extract (e.g., 10 mg/mL). Incubate the mixture at 30 °C for 24 hours with orbital shaking (200 rpm).

  • Extraction: Adjust the aqueous phase to pH 10 using 1M NaOH to deprotonate the newly formed secondary amine. Extract immediately with MTBE ( equal volume).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ and filter.

  • Salt Precipitation: Cool the MTBE solution to 0 °C and add HCl in diethyl ether (1.1 equiv). Filter the resulting enantiopure white crystals and dry under vacuum.

Reproducibility & Performance Data

The following table summarizes the performance metrics of both protocols based on standardized laboratory scale-ups (10-gram scale).

Performance MetricProtocol A: Aza-Michael AdditionProtocol B: Biocatalytic Reductive Amination
Overall Yield (Isolated) 75% – 82%85% – 92%
Stereoselectivity Racemic (0% ee)Enantiopure (>99% ee)
Major Impurities Tertiary amines (dialkylation), lactamsTrace unreacted ketone, buffer salts
Reaction Time 24 Hours24 - 48 Hours
Scalability Excellent (Multi-kg standard)Moderate (Dependent on enzyme cost/supply)
E-factor (Waste Impact) High (Requires excess organic solvents)Low (Aqueous media, highly catalytic)

Synthesis Workflow Diagram

The following logical diagram maps the decision pathways and physical transformations for both synthesis routes.

SynthesisWorkflow cluster_A Protocol A: Aza-Michael Addition cluster_B Protocol B: Biocatalytic Reductive Amination Start Target: Ethyl 3-(methylamino)butanoate HCl A1 Ethyl Crotonate + Methylamine Start->A1 B1 Ethyl Acetoacetate + Methylamine Start->B1 A2 Ethanol Solvent, 0°C to RT (Excess Amine to prevent dialkylation) A1->A2 A3 Racemic Intermediate (Oil) A2->A3 Salt HCl/Ether Treatment (Stabilization via Salt Formation) A3->Salt B2 IRED Enzyme, NADPH, Buffer (Highly Stereoselective) B1->B2 B3 Enantiopure Intermediate B2->B3 B3->Salt Final Ethyl 3-(methylamino)butanoate HCl (Stable Solid) Salt->Final

Comparative workflows for Ethyl 3-(methylamino)butanoate HCl synthesis.

References

  • PubChem Compound Summary for CID 10396954 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination Source: Nature Chemistry (Marshall, J. R., et al., 2021) URL:[Link]

Sources

A Researcher's Guide to Deciphering the Binding Affinity of Ethyl 3-(methylamino)butanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the intricate dance between a small molecule and its biological target is paramount. The binding affinity, a measure of the strength of this interaction, is a critical determinant of a compound's potency and potential therapeutic efficacy. This guide provides a comprehensive framework for the comparative analysis of the binding affinity of derivatives of Ethyl 3-(methylamino)butanoate hydrochloride, a β-amino acid ester with potential for diverse pharmacological applications.

While specific binding data for this compound and its derivatives are not extensively available in public literature, this guide will equip you with the foundational knowledge and methodologies to embark on such an investigation. We will explore potential biological targets, delve into the principles of rational derivative design, and provide detailed protocols for the experimental determination of binding affinity.

The β-Amino Acid Scaffold: A Privileged Motif in Drug Discovery

Ethyl 3-(methylamino)butanoate hydrochloride belongs to the class of β-amino acids, which are intriguing building blocks in medicinal chemistry.[1][2][3] Unlike their α-amino acid counterparts, the constituent elements of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts unique conformational properties and, importantly, resistance to proteolytic degradation, making them attractive scaffolds for the development of more stable and orally bioavailable drugs.[4]

Derivatives of β-amino acids have been successfully developed to target a range of biological entities, including:

  • G-protein coupled receptors (GPCRs): Notably, the γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, are well-known targets for β-amino acid derivatives.[5][6][7]

  • Integrins: These cell adhesion receptors play crucial roles in cell-cell and cell-matrix interactions, and β-amino acid-containing compounds have been investigated as potent integrin antagonists.[8]

  • Enzymes and other proteins: The versatility of the β-amino acid structure allows for its incorporation into a wide array of molecules with diverse biological activities.[1][4]

Given the structural similarity to known GABA receptor modulators, a primary hypothesis for the biological target of Ethyl 3-(methylamino)butanoate hydrochloride derivatives could be the GABA receptor family.

Rational Design of Derivatives: A Structure-Activity Relationship (SAR) Approach

The core of a comparative binding affinity study lies in the systematic modification of the parent molecule to understand how different structural features influence its interaction with the target. This is known as establishing a Structure-Activity Relationship (SAR). For Ethyl 3-(methylamino)butanoate hydrochloride, several key positions can be targeted for modification:

  • The Amino Group: The secondary amine provides a handle for introducing a variety of substituents. Alkylation, arylation, or acylation of this nitrogen could probe the steric and electronic requirements of the binding pocket.

  • The Butanoate Chain: Modifications to the carbon backbone, such as the introduction of alkyl or aryl groups at the α or β positions, can influence the compound's conformation and hydrophobicity.

  • The Ethyl Ester: The ester group can be varied to alter solubility and metabolic stability. Replacing the ethyl group with other alkyl or aryl groups, or converting the ester to an amide, are common strategies.

The following diagram illustrates a logical workflow for a typical SAR study.

SAR_Workflow A Parent Compound: Ethyl 3-(methylamino)butanoate HCl B Synthesize Analogs: - N-substitution - Backbone modification - Ester variation A->B Chemical Synthesis C Characterize Binding Affinity (e.g., SPR, ITC, FP) B->C Biological Screening D Analyze Data: Identify key structural features for high affinity C->D Data Analysis E Iterative Design & Synthesis D->E Refine Hypothesis E->B Next Generation Analogs

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Determination of Binding Affinity: A Practical Guide

The quantitative measurement of binding affinity is the cornerstone of any comparative study. Several biophysical techniques are available, each with its own strengths and considerations. Here, we detail three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (in this case, the small molecule derivative) binds to an immobilized protein target.[9][10][11] This allows for the real-time monitoring of association and dissociation events, providing not only the equilibrium dissociation constant (KD) but also the kinetic rate constants (kon and koff).

  • Protein Immobilization:

    • The target protein is covalently immobilized onto the surface of a sensor chip. Common chemistries involve amine coupling to a carboxymethylated dextran surface.

    • The goal is to achieve a stable and active protein surface.

  • Analyte Preparation:

    • A series of concentrations of the Ethyl 3-(methylamino)butanoate hydrochloride derivative are prepared in a suitable running buffer.

  • Binding Measurement:

    • The different concentrations of the analyte are injected over the immobilized protein surface.

    • The change in the SPR signal (measured in Resonance Units, RU) is recorded over time, generating a sensorgram.

  • Data Analysis:

    • The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.

SPR_Workflow cluster_0 SPR Experiment A Step 1: Protein Immobilization Covalently attach target protein to sensor chip surface. B Step 2: Analyte Injection Flow different concentrations of the small molecule derivative over the chip. A->B C Step 3: Signal Detection Monitor the change in refractive index (Resonance Units) in real-time. B->C D Step 4: Data Analysis Fit sensorgrams to a binding model to determine K_D, k_on, and k_off. C->D

Caption: The experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[12][13][14][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter.

    • The small molecule derivative is loaded into the titration syringe at a concentration typically 10-15 times higher than the protein concentration.[15]

    • Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the ligand are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_1 ITC Experiment A Step 1: Sample Preparation Place protein in the cell and the small molecule derivative in the syringe. B Step 2: Titration Inject small aliquots of the derivative into the protein solution. A->B C Step 3: Heat Measurement Directly measure the heat released or absorbed after each injection. B->C D Step 4: Data Analysis Fit the binding isotherm to determine K_D, ΔH, and ΔS. C->D

Caption: The experimental workflow for an Isothermal Titration Calorimetry (ITC) binding assay.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18] In a competitive binding assay format, an unlabeled test compound (the Ethyl 3-(methylamino)butanoate hydrochloride derivative) competes with a fluorescently labeled ligand (a known binder to the target) for binding to the target protein. This displacement of the fluorescent ligand results in a decrease in fluorescence polarization.

  • Assay Development:

    • A fluorescently labeled ligand that binds to the target protein is required.

    • The optimal concentrations of the target protein and the fluorescent ligand are determined to give a stable and robust signal.

  • Competition Experiment:

    • A fixed concentration of the target protein and the fluorescent ligand are incubated with a range of concentrations of the unlabeled test derivative.

  • Measurement:

    • The fluorescence polarization is measured for each concentration of the test derivative.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the concentration of the test derivative.

    • The resulting sigmoidal curve is fitted to determine the IC50 value (the concentration of the derivative that displaces 50% of the fluorescent ligand).

    • The IC50 can then be converted to a Ki (inhibition constant), which is a measure of binding affinity.

FP_Workflow cluster_2 Competitive FP Assay A Step 1: Assay Setup Incubate target protein, fluorescent ligand, and test derivative. B Step 2: Competition The unlabeled derivative competes with the fluorescent ligand for binding. A->B C Step 3: Polarization Measurement Measure the change in fluorescence polarization. B->C D Step 4: Data Analysis Determine the IC50 value from the dose-response curve. C->D

Caption: The experimental workflow for a competitive Fluorescence Polarization (FP) binding assay.

Data Presentation and Interpretation

For a clear and objective comparison, the binding affinity data for a series of Ethyl 3-(methylamino)butanoate hydrochloride derivatives should be summarized in a structured table.

Compound ID Modification KD (nM) [SPR] KD (nM) [ITC] Ki (nM) [FP] ΔH (kcal/mol) [ITC] -TΔS (kcal/mol) [ITC]
Parent Ethyl 3-(methylamino)butanoateValueValueValueValueValue
Derivative 1 e.g., N-benzylValueValueValueValueValue
Derivative 2 e.g., α-methylValueValueValueValueValue
Derivative 3 e.g., tert-butyl esterValueValueValueValueValue

Conclusion

The comparative analysis of the binding affinity of Ethyl 3-(methylamino)butanoate hydrochloride derivatives is a multifaceted endeavor that combines rational drug design, chemical synthesis, and rigorous biophysical characterization. While this guide does not provide pre-existing data, it offers a robust framework for any research team looking to explore the potential of this chemical scaffold. By systematically applying the principles of SAR and employing the detailed experimental protocols outlined herein, researchers can unlock the therapeutic potential of this and other novel chemical entities.

References

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]

  • Fluorescence Polarization Assays. BPS Bioscience. [Link]

  • Dunn, K. E., & Woflgang, M. C. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1973, 139-151. [Link]

  • Mita, S., et al. (1980). Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors. Neurochemical Research, 5(8), 833-841. [Link]

  • Telling, A., & Thompson, C. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-176. [Link]

  • Owicki, J. C. (2000). What is the current value of fluorescence polarization assays in small molecule screening? Journal of Biomolecular Screening, 5(5), 297-306. [Link]

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  • Isothermal titration calorimetry. Nature Methods. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(methylamino)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Ethyl 3-(methylamino)butanoate hydrochloride. In the fast-paced environment of research and development, a deep and practical understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific integrity and reproducible results. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the specific hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both your team and your research.

The causality behind our recommendations stems from the known hazard profile of Ethyl 3-(methylamino)butanoate hydrochloride. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335/H336).[1][2][3] Therefore, our primary objective is to eliminate routes of exposure through meticulous selection and use of Personal Protective Equipment (PPE).

Hazard-Centric PPE Selection: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision grounded in the specific tasks you are performing. Below is a summary of the minimum required PPE for handling Ethyl 3-(methylamino)butanoate hydrochloride in a laboratory setting.

Protection Area Required PPE Standard/Specification Rationale
Eye and Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[2][3][4] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Hand Protection Nitrile GlovesASTM D6319 / EN 374Provides a chemical-resistant barrier to prevent skin contact and irritation.[3][4] Double-gloving is recommended for extended handling periods or when working with concentrated solutions.
Body Protection Laboratory Coat---Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Use in a Fume Hood---Primary engineering control to minimize inhalation of dust or aerosols, addressing the respiratory irritation hazard.[2][3][4] If engineering controls are insufficient, a NIOSH-approved respirator may be required.

The Critical Workflow: Donning and Doffing PPE

The order in which you put on and take off your PPE is as crucial as the equipment itself. An incorrect procedure can lead to self-contamination.

Donning (Putting On) PPE Sequence

This sequence is designed to move from the least "contaminated" to the most, ensuring a clean process.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat node2 2. Chemical Splash Goggles / Face Shield node1->node2 node3 3. Gloves (don over cuffs of lab coat) node2->node3

Caption: A workflow for the correct sequence of donning PPE.

Doffing (Taking Off) PPE Sequence

This process is designed to contain contaminants by touching potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing PPE Doffing Sequence node1 1. Gloves (peel off away from body) node2 2. Lab Coat (remove by rolling inside-out) node1->node2 node3 3. Goggles / Face Shield (handle by straps) node2->node3 node4 4. Wash Hands Thoroughly node3->node4

Caption: A workflow for the correct sequence of doffing PPE.

Operational Plan: From Handling to Disposal

Safe handling extends beyond wearing the correct PPE. It encompasses your entire workflow, from initial preparation to final waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Always handle Ethyl 3-(methylamino)butanoate hydrochloride within a certified chemical fume hood to prevent the dispersion of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use tools like spatulas and weighing paper, and consider them contaminated after use.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][4]

    • Skin: Remove all contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]

    • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[3][4]

  • Spill Management:

    • Evacuate non-essential personnel from the area.

    • Wearing your full PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for chemical waste.[4]

End-of-Lifecycle: Waste Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous.

Waste Segregation and Disposal Workflow

The principle of waste segregation is to keep different waste streams separate to ensure they are handled and treated appropriately.

G cluster_waste Chemical and PPE Waste Disposal substance Ethyl 3-(methylamino)butanoate hydrochloride (Solid or Solution) waste_container Labeled Hazardous Chemical Waste Container substance->waste_container contaminated_ppe Contaminated Gloves, Wipes, Weighing Paper contaminated_ppe->waste_container disposal_company Licensed Waste Disposal Company waste_container->disposal_company

Caption: A logical flow for segregating and disposing of chemical waste.

Disposal Protocol:

  • Contaminated PPE: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with regular trash.

  • Chemical Waste: Unused or waste Ethyl 3-(methylamino)butanoate hydrochloride, as well as solutions, must be collected in a separate, compatible, and labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. This is typically achieved by entrusting the disposal to a licensed waste disposal company.[4][5] Never dispose of this chemical down the drain.

By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your scientific work.

References

  • ethyl 3-(methylamino)butanoate hydrochloride — Chemical Substance Information . PubChem, National Center for Biotechnology Information. [Link]

  • ethyl 3-methyl-3-(methylamino)butanoate hydrochloride — Chemical Substance Information . PubChem, National Center for Biotechnology Information. [Link]

Sources

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